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Core Science & Biosynthesis

Foundational

synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide Abstract This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to N-cyclohexyl-N,4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, a substituted nitrobenzamide with potential applications in medicinal chemistry and materials science. N-substituted benzamides are a critical structural motif in numerous pharmacologically active compounds.[1][2] This document delineates a logical and efficient two-step synthetic strategy, commencing with the regioselective nitration of p-toluic acid to yield the key intermediate, 4-methyl-3-nitrobenzoic acid. Subsequent conversion to its acyl chloride followed by amide coupling with N-cyclohexyl-N-methylamine affords the target molecule. The guide provides detailed mechanistic insights, step-by-step experimental protocols, and a complete characterization framework, designed for researchers, chemists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The is most logically approached via the formation of the central amide bond. This disconnection, a standard retrosynthetic strategy, identifies two primary precursors: an activated derivative of 4-methyl-3-nitrobenzoic acid and the secondary amine, N-cyclohexyl-N-methylamine. This approach is advantageous as it utilizes common and well-understood chemical transformations.

G Target N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide Disconnect Amide Bond Disconnection Target->Disconnect Precursor1 4-Methyl-3-nitrobenzoic Acid (or activated derivative) Disconnect->Precursor1 Precursor2 N-cyclohexyl-N-methylamine Disconnect->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the final coupling reaction hinges on the efficient preparation of high-purity precursors.

Precursor I: 4-Methyl-3-nitrobenzoic Acid

4-Methyl-3-nitrobenzoic acid is a crucial intermediate, synthesized via the electrophilic aromatic substitution (nitration) of p-toluic acid.[3] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The nitration occurs primarily at the 3-position, which is ortho to the activating methyl group and meta to the deactivating carboxyl group, leading to the desired isomer in high yield.[3]

Table 1: Physicochemical Data of Precursor I Synthesis

Propertyp-Toluic Acid (Starting Material)4-Methyl-3-nitrobenzoic Acid (Product)
IUPAC Name 4-Methylbenzoic acid4-Methyl-3-nitrobenzoic acid
CAS Number 99-94-596-98-0
Molecular Formula C₈H₈O₂C₈H₇NO₄
Molecular Weight 136.15 g/mol 181.15 g/mol
Appearance White crystalline solidYellow crystalline powder
  • Preparation of Nitrating Mixture: In a 100 mL dropping funnel, carefully and slowly add 15 mL of concentrated nitric acid (HNO₃) to 25 mL of concentrated sulfuric acid (H₂SO₄). The mixing is highly exothermic; perform this step in an ice bath with continuous cooling and gentle swirling.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.073 mol) of p-toluic acid in 50 mL of concentrated sulfuric acid. Stir until a clear solution is obtained.

  • Reaction: Cool the flask containing the p-toluic acid solution to 0-5 °C using an ice-water bath. Begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C. The addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Pour the reaction mixture slowly and carefully over approximately 200 g of crushed ice in a large beaker with stirring. A yellow precipitate of 4-methyl-3-nitrobenzoic acid will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this reaction is in the range of 70-85%.

G cluster_0 Synthesis of 4-Methyl-3-nitrobenzoic Acid pToluicAcid p-Toluic Acid Product 4-Methyl-3-nitrobenzoic Acid pToluicAcid->Product Nitration NitratingMixture HNO₃ / H₂SO₄ (0-10 °C)

Caption: Reaction scheme for the synthesis of the carboxylic acid precursor.

Precursor II: N-Cyclohexyl-N-methylamine

N-cyclohexyl-N-methylamine is a commercially available secondary amine.[4] For projects requiring its synthesis, common industrial methods include the reductive amination of cyclohexanone with methylamine or the methylation of cyclohexylamine.[5] For the purpose of this guide, it is assumed to be a starting material procured from a chemical supplier.

Table 2: Physicochemical Data of Precursor II

PropertyN-Cyclohexyl-N-methylamine
IUPAC Name N-Methylcyclohexanamine
CAS Number 100-60-7
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Appearance Colorless to pale yellow liquid

Core Synthesis: Amide Bond Formation

The final step involves the formation of the amide bond between the two precursors. The most direct and reliable method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the secondary amine.

Activation of Carboxylic Acid

To facilitate the nucleophilic attack by the amine, the carboxylic acid is activated by converting it to 4-methyl-3-nitrobenzoyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 10.0 g (0.055 mol) of 4-methyl-3-nitrobenzoic acid in 30 mL of thionyl chloride.

  • Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping) to yield the crude 4-methyl-3-nitrobenzoyl chloride as a yellow oil or low-melting solid. This product is typically used in the next step without further purification.

Amide Coupling Reaction

The acyl chloride is highly electrophilic and reacts rapidly with N-cyclohexyl-N-methylamine in a nucleophilic acyl substitution reaction. A tertiary amine base, such as triethylamine (TEA), is added to scavenge the HCl generated during the reaction.

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the crude 4-methyl-3-nitrobenzoyl chloride (approx. 0.055 mol) in 100 mL of an anhydrous aprotic solvent, such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of N-cyclohexyl-N-methylamine (6.8 g, 0.060 mol, 1.1 eq) and triethylamine (8.4 mL, 0.060 mol, 1.1 eq) in 50 mL of anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl (to remove excess amines), 100 mL of saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Overall Synthetic Workflow

The entire process from commercially available starting materials to the final purified product is a multi-step procedure requiring careful control of reaction conditions and rigorous purification.

G cluster_workflow Experimental Workflow start Start: p-Toluic Acid & N-cyclohexyl-N-methylamine nitration Step 1: Nitration (HNO₃ / H₂SO₄) start->nitration acid_chloride_formation Step 2: Acyl Chloride Formation (SOCl₂ / DMF) nitration->acid_chloride_formation coupling Step 3: Amide Coupling (DCM, TEA, 0°C -> RT) acid_chloride_formation->coupling workup Step 4: Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) coupling->workup purification Step 5: Purification (Recrystallization or Chromatography) workup->purification characterization Step 6: Characterization (NMR, IR, MS) purification->characterization final_product Final Product: N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide characterization->final_product

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization

The identity and purity of the final product, N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, must be confirmed through standard analytical techniques.

Table 3: Physicochemical Properties and Expected Analytical Data

PropertyN-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (Expected)
Molecular Formula C₁₆H₂₂N₂O₃
Molecular Weight 290.36 g/mol
Appearance Off-white to yellow solid
¹H NMR Signals corresponding to aromatic protons (3H), cyclohexyl protons (11H), N-methyl protons (3H, singlet), and aryl-methyl protons (3H, singlet).
¹³C NMR Resonances for aromatic carbons, carbonyl carbon (~170 ppm), cyclohexyl carbons, N-methyl carbon, and aryl-methyl carbon.
IR (cm⁻¹) Strong C=O stretch (~1630-1650), characteristic N-O stretches for nitro group (~1530 and ~1350).
Mass Spec (ESI+) [M+H]⁺ peak at m/z 291.17.

Conclusion

This guide details a reliable and scalable . The strategy relies on two fundamental and high-yielding reactions: the regioselective nitration of p-toluic acid and a subsequent amide coupling via an acyl chloride intermediate. The protocols provided are based on established chemical principles and offer a clear pathway for obtaining the target molecule in high purity. This synthesis provides a valuable building block for further investigation in pharmaceutical and materials science research.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • LibreTexts. (2022). Chemistry of Amides. [Link]

  • PrepChem.com. (2023). Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. [Link]

  • HepatoChem, Inc. (2023). Amide coupling reaction in medicinal chemistry. [Link]

  • Sá, M. M., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules. [Link]

  • Wang, Y., et al. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Yao Xue Xue Bao. [Link]

  • PubChem. (n.d.). N-Methylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • Mill-Count. (n.d.). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. [Link]

Sources

Exploratory

Comprehensive Technical Guide: Chemical Properties and Profiling of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Executive Summary As a Senior Application Scientist, I approach the characterization of novel chemical entities not just as a structural exercise, but as a predictive framework for drug development. N-cyclohexyl-N,4-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of novel chemical entities not just as a structural exercise, but as a predictive framework for drug development. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is a highly lipophilic, sterically hindered tertiary benzamide. Its unique architecture—combining an electron-withdrawing nitro group, an electron-donating methyl group on the aromatic ring, and a bulky N-methyl-N-cyclohexyl moiety—makes it a compelling scaffold for probing hydrophobic binding pockets in allosteric kinase modulation or central nervous system (CNS) targets. This whitepaper details its physicochemical profile, validated synthetic methodologies, and in vitro metabolic workflows.

Physicochemical Profiling

Understanding the baseline properties of a molecule dictates downstream formulation and assay design. By analyzing foundational precursors like 4-methyl-3-nitrobenzoic acid 1 and N-cyclohexylbenzamide 2, we can accurately extrapolate the parameters of the target compound.

Table 1: Predicted Physicochemical Properties

PropertyValueStructural Rationale & Impact
Molecular Formula C16H22N2O3Defines the atomic composition.
Molecular Weight 290.36 g/mol Well within Lipinski’s Rule of 5; optimal for small-molecule oral bioavailability.
cLogP (Predicted) ~3.8High lipophilicity driven by the cyclohexyl and methyl groups; suggests excellent membrane permeability but potential aqueous solubility liabilities.
Topological Polar Surface Area ~66.1 ŲAccounts for the nitro group (~45.8 Ų) and tertiary amide (~20.3 Ų). Highly favorable for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0The N,N-disubstitution eliminates the amide N-H donor, maximizing hydrophobic interactions.
Hydrogen Bond Acceptors 3Provided by the nitro oxygens and the amide carbonyl oxygen.

Synthetic Methodology: Amide Bond Formation

The synthesis of sterically hindered tertiary amides requires robust activation of the carboxylic acid to overcome kinetic barriers.

Causality Behind Experimental Choices

Direct condensation of a carboxylic acid and an amine is kinetically unfavorable. To synthesize this compound, we utilize a carbodiimide-mediated coupling system using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) 3. EDC activates 4-methyl-3-nitrobenzoic acid into a highly reactive O-acylisourea intermediate. Because this intermediate is prone to rearranging into an unreactive N-acylurea, HOBt is introduced to intercept it, forming a stable HOBt-active ester. This ester readily undergoes aminolysis with the bulky N-methylcyclohexylamine. The water-soluble urea byproduct generated by EDC ensures a clean aqueous workup.

Step-by-Step Protocol (Self-Validating System)
  • Activation: Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes. Validation: A clear solution typically forms, indicating the successful generation of the HOBt-active ester.

  • Amine Addition: Dropwise add N-methylcyclohexylamine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Coupling: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor via LC-MS to confirm the consumption of the active ester.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amine) and brine. Validation: The acidic wash inherently validates the removal of basic impurities, while the aqueous phase strips away the EDC-urea byproduct.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Synthesis A 4-Methyl-3-nitrobenzoic Acid B O-Acylisourea Intermediate A->B EDC Activation C HOBt-Active Ester B->C + HOBt D Target Tertiary Amide C->D + N-methylcyclohexylamine

Caption: EDC/HOBt-mediated coupling mechanism for tertiary benzamide synthesis.

In Vitro ADME Profiling: Microsomal Stability

Given the cLogP of ~3.8, N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is highly susceptible to rapid hepatic clearance.

Causality Behind Experimental Choices

Evaluating metabolic liability early prevents late-stage attrition. The N-methyl group is a classic liability for CYP450-mediated oxidative N-demethylation, while the nitroaromatic moiety can undergo reduction by nitroreductases under hypoxic conditions. We utilize human liver microsomes (HLMs) supplemented with an NADPH regenerating system to isolate and quantify Phase I oxidative clearance.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein to 37 °C.

  • Spiking: Add the target compound to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition).

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At t = 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and instantly quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Validation: A minus-NADPH control is run in parallel. If degradation occurs in the minus-NADPH control, it validates that the instability is chemical rather than enzymatic.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Metabolism Parent Parent Drug (N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide) M1 N-Demethylated Metabolite Parent->M1 CYP450 Oxidation M2 Nitroreduced Metabolite (3-Amino derivative) Parent->M2 Nitroreductases M3 Aliphatic Hydroxylation Parent->M3 CYP3A4/2D6

Caption: Predicted Phase I metabolic degradation pathways for the target compound.

Sources

Foundational

Structural Elucidation of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide: A Comprehensive Spectroscopic Guide

Executive Summary & Analytical Strategy The structural verification of complex, multi-substituted aromatic amides is a critical juncture in medicinal chemistry and drug development. N-cyclohexyl-N,4-dimethyl-3-nitrobenza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

The structural verification of complex, multi-substituted aromatic amides is a critical juncture in medicinal chemistry and drug development. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (C₁₅H₂₀N₂O₃) presents a unique analytical challenge due to its specific stereoelectronic features.

This whitepaper provides an authoritative, step-by-step guide to the spectroscopic profiling (NMR, IR, and HRMS) of this compound. Rather than merely listing expected data, this guide delves into the causality behind the spectral phenomena—specifically, the restricted rotation of the tertiary amide bond (rotamerism) and the proximity-driven "ortho effect" observed in mass spectrometry.

Workflow A Sample Preparation (N-cyclohexyl-N,4-dimethyl- 3-nitrobenzamide) B NMR Spectroscopy (Rotamer Analysis) A->B C ATR-FTIR (Vibrational Modes) A->C D LC-ESI-MS/MS (Ortho-Effect Fragmentation) A->D E Structural Verification & Data Integration B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Amide Rotamers

In tertiary amides like N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, the delocalization of the nitrogen lone pair into the carbonyl π* orbital creates a partial double bond character along the C–N bond[1]. This stereoelectronic effect restricts free rotation at room temperature, leading to the existence of distinct cis and trans rotamers[2]. Consequently, the ¹H and ¹³C NMR spectra will exhibit duplicated signals for the N-methyl and N-cyclohexyl groups, a phenomenon that must not be mistaken for impurities.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Internal Validation: Verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ solvent peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C). This ensures the chemical shift axis is perfectly calibrated.

  • Acquisition: Acquire a standard 1D ¹H spectrum (16 scans, 400 MHz) and a ¹³C spectrum (512 scans, 100 MHz) at 298 K.

Quantitative NMR Data Summary

Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
8.05d (J = 2.0 Hz)1HAr-H2Highly deshielded by the adjacent nitro and carbonyl groups.
7.65dd (J = 8.0, 2.0 Hz)1HAr-H6Ortho to the amide, meta to H2.
7.45d (J = 8.0 Hz)1HAr-H5Ortho to the methyl group.
3.50 / 4.50m1HN-CH (Cyclohexyl)Duplicated signals due to cis/trans amide rotamers.
2.85 / 3.05s3HN-CH₃Duplicated signals due to amide rotamers.
2.60s3HAr-CH₃Deshielded by the ortho-nitro group.
1.00 - 2.00m10HCyclohexyl CH₂Aliphatic envelope.

Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm)AssignmentNotes
169.5C=O (Amide)Characteristic carbonyl resonance.
149.0Ar-C3 (C-NO₂)Strongly deshielded by the electron-withdrawing nitro group.
136.5Ar-C1 (C-C=O)Quaternary aromatic carbon.
134.0Ar-C4 (C-CH₃)Quaternary aromatic carbon.
133.0Ar-C5Aromatic CH.
128.5Ar-C6Aromatic CH.
123.5Ar-C2Aromatic CH, highly deshielded.
53.5 / 57.0N-CH (Cyclohexyl)Rotameric splitting.
28.0 / 32.0N-CH₃Rotameric splitting.
25.0 - 31.0Cyclohexyl CH₂Multiple overlapping signals.
20.5Ar-CH₃Aromatic methyl carbon.

Attenuated Total Reflectance Infrared (ATR-FTIR) Spectroscopy

The Physics of ATR-FTIR

Traditional transmission FTIR requires destructive sample preparation (e.g., KBr pellets). ATR-FTIR bypasses this by utilizing an evanescent wave. When the IR beam reflects internally within a high-refractive-index crystal (like Diamond or ZnSe), an evanescent wave extends a few microns into the sample placed on the surface[3]. The sample absorbs specific frequencies, attenuating the beam and generating the spectrum[4].

Self-Validating ATR-FTIR Protocol
  • Background Scan: Ensure the diamond crystal is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) to capture and subtract ambient CO₂ and water vapor.

  • Validation Check: The baseline at 4000 cm⁻¹ must be flat, confirming crystal cleanliness.

  • Sample Acquisition: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire the sample spectrum (32 scans).

Quantitative IR Data Summary

Table 3: Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
~3080WeakC-H stretch (Aromatic)Confirms the presence of the benzene ring.
~2930, ~2855MediumC-H stretch (Aliphatic)Confirms the cyclohexyl and methyl groups.
~1635StrongC=O stretch (Amide I)Lower than typical ketones due to nitrogen resonance.
~1530Strong-NO₂ Asymmetric stretchPrimary indicator of the nitro group.
~1350Strong-NO₂ Symmetric stretchSecondary indicator of the nitro group.

High-Resolution Mass Spectrometry (HRMS)

The Causality of the "Ortho Effect"

In mass spectrometry, the fragmentation of aromatic nitro compounds is heavily dictated by the spatial arrangement of adjacent substituents. Because the nitro group is ortho to the methyl group at position 4, the molecule undergoes a characteristic rearrangement known as the "ortho effect"[5][6]. The oxygen of the nitro group abstracts a proton from the adjacent methyl group via a six-membered transition state, leading to the expulsion of a hydroxyl radical (•OH, 17 Da) or water. This is a highly specific diagnostic tool for confirming the 3-nitro-4-methyl substitution pattern.

MS_Fragmentation M [M+H]+ m/z 277.155 F1 Acylium Ion m/z 164.034 M->F1 Amide Cleavage F2 Amine Fragment m/z 114.128 M->F2 Amide Cleavage F3 [M+H - •OH]+ m/z 260.152 (Ortho-Effect) M->F3 -17 Da (•OH)

Fig 2. ESI-MS/MS fragmentation pathways highlighting the ortho-effect.

Self-Validating LC-ESI-MS/MS Protocol
  • Calibration: Infuse a standard tuning mix (e.g., sodium formate) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer. Verify that the mass accuracy is < 5 ppm.

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).

  • Acquisition: Inject 1 µL into the LC-MS system operating in positive Electrospray Ionization (ESI+) mode. Apply a collision energy (CE) ramp of 15-35 eV to generate the MS/MS fragments.

Quantitative MS Data Summary

Table 4: Exact Mass and Fragmentation Data

Ion TypeFormulaExact Mass (Da)Expected m/zDiagnostic Value
Precursor [M+H]⁺[C₁₅H₂₁N₂O₃]⁺277.1547277.155Confirms intact molecular weight.
Fragment [-OH]⁺[C₁₅H₂₀N₂O₂]⁺260.1520260.152Confirms the ortho-nitro-methyl relationship[5].
Acylium Ion[C₈H₆NO₃]⁺164.0346164.034Confirms the structure of the aromatic moiety.
Amine Fragment[C₇H₁₆N]⁺114.1279114.128Confirms the N-cyclohexyl-N-methyl portion.

References

  • Specac Ltd. "Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles." Specac. Available at:[Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent. Available at:[Link]

  • Wang, N., et al. "NMR studies of rotamers with multi-substituted amides." Journal of Engineering Sciences and Innovation, Vol. 6, Issue 4, 2021. Available at:[Link]

  • Trapp, O., et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 2014. Available at:[Link]

  • Meyerson, S., Puskas, I., Fields, E. K. "Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes." Journal of the American Chemical Society, 1966. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Prospective Crystal Structure of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is a small molecule of significant interest within the broader class of nitrobenzamides, a grou...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is a small molecule of significant interest within the broader class of nitrobenzamides, a group of compounds recognized for their potential as therapeutic agents, particularly in the field of antimycobacterials.[1][2] While the definitive crystal structure of this specific compound is not yet publicly available in repositories such as the Cambridge Structural Database (CSD) or PubChem, this guide provides a comprehensive, predictive, and methodological framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.[3][4] By leveraging data from structurally analogous compounds and established principles of chemical synthesis and crystallography, we present a scientifically grounded pathway for researchers to determine and understand the three-dimensional architecture of this promising molecule. This document is designed to serve as a practical manual for the experimental determination of its crystal structure and as a predictive reference for its anticipated structural features and their implications for drug design.

Introduction: The Scientific Rationale

The nitrobenzamide scaffold is a cornerstone in modern medicinal chemistry. The presence of a nitro group can be a critical pharmacophore, often enhancing bioactivity through various mechanisms, including metabolic reduction within target organisms to form reactive intermediates.[5] This is particularly relevant in the context of antitubercular drug discovery, where nitro-containing compounds have been identified as potent inhibitors of essential mycobacterial enzymes like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2][6]

The specific compound, N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, combines several key structural motifs:

  • A nitroaromatic ring , which is the likely source of its bioactivity.

  • A tertiary amide linkage, which influences solubility, metabolic stability, and conformational rigidity.

  • A cyclohexyl group , which adds lipophilicity and steric bulk, impacting how the molecule fits into a biological target's binding pocket.

  • Methyl substituents on both the nitrogen and the aromatic ring, which can fine-tune electronic properties and steric interactions.

Understanding the precise three-dimensional arrangement of these groups is paramount. The crystal structure reveals not only the intramolecular conformation (bond lengths, angles, and torsion angles) but also the intermolecular interactions that govern how molecules pack in the solid state. This information is critical for structure-activity relationship (SAR) studies, optimizing pharmacokinetic properties, and identifying potential polymorphic forms, all of which are vital for successful drug development.

Synthesis Protocol: A Self-Validating Approach

The synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide can be reliably achieved through a two-step process starting from 4-methyl-3-nitrobenzoic acid. The following protocol is based on established methods for the synthesis of N-substituted benzamides.[7][8]

Step 1: Synthesis of 4-methyl-3-nitrobenzoyl chloride

The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-nitrobenzoic acid (1.0 eq.).

    • Add thionyl chloride (SOCl₂) (3.0 eq.) in excess to act as both reactant and solvent.[8]

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-methyl-3-nitrobenzoyl chloride, a yellow-orange oil or low-melting solid, can be used in the next step without further purification.

Step 2: Amidation with N-methylcyclohexylamine

The acyl chloride is then reacted with N-methylcyclohexylamine to form the final product.

  • Protocol:

    • Dissolve N-methylcyclohexylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) in a flask cooled to 0 °C in an ice bath.[7]

    • Dissolve the crude 4-methyl-3-nitrobenzoyl chloride from Step 1 in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification start 4-methyl-3-nitrobenzoic acid process1 Reflux (2-3h) start->process1 reagent1 Thionyl Chloride (SOCl₂) reagent1->process1 product1 Crude 4-methyl-3-nitrobenzoyl chloride process1->product1 process2 Dropwise addition at 0°C, then stir at RT product1->process2 in DCM start2 N-methylcyclohexylamine + Triethylamine in DCM start2->process2 product2 Crude Product process2->product2 workup Aqueous Workup (Wash, Dry, Concentrate) product2->workup purify Recrystallization or Column Chromatography workup->purify final_product Pure N-cyclohexyl-N,4-dimethyl- 3-nitrobenzamide purify->final_product

Caption: A generalized workflow for the synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide.

Crystallization: The Path to a Single Crystal

Obtaining a high-quality single crystal is often the most challenging step in structure determination.[9] The following methods are recommended for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, a non-polar to moderately polar compound.

Recommended Crystallization Techniques
  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture like DCM/hexane).[10]

    • Filter the solution to remove any particulate matter.

    • Cover the vial with a cap that has small perforations or with parafilm pierced with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[11]

  • Solvent/Anti-Solvent Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (e.g., DCM or acetone).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a layer of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, such as hexane or heptane).[12]

    • Over time, the anti-solvent vapor will diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.

Table 1: Suggested Solvent Systems for Crystallization
MethodGood Solvent(s)Anti-Solvent(s)Rationale
Slow EvaporationEthanol, Acetone, Ethyl AcetateN/AThese solvents have moderate volatility, allowing for controlled crystal growth.
Vapor DiffusionDichloromethane (DCM), ChloroformHexane, HeptaneHigh solubility in chlorinated solvents and low solubility in alkanes creates a steep solubility gradient.
Solvent LayeringTetrahydrofuran (THF)PentaneA less dense anti-solvent is carefully layered on top of the compound solution for slow mixing at the interface.

X-ray Diffraction and Structure Elucidation

Once a suitable single crystal (ideally >20 µm in all dimensions) is obtained, its three-dimensional structure can be determined using X-ray crystallography.[13]

Experimental Workflow
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13][14]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[15]

  • Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. The data is then typically deposited in a public database like the Cambridge Structural Database (CSD).[16]

Crystallography_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_final Finalization crystal High-Quality Single Crystal mount Mount on Goniometer & Flash-Cool (~100 K) crystal->mount collect X-ray Data Collection (Diffractometer) mount->collect process Data Processing (Unit Cell & Intensities) collect->process solve Structure Solution (Phase Problem) process->solve refine Model Building & Structure Refinement solve->refine validate Structure Validation (Geometric Checks) refine->validate deposit Data Deposition (e.g., CSD) validate->deposit end end deposit->end Final Solved Structure

Caption: The standard workflow for small molecule single-crystal X-ray diffraction.

Predicted Structural Features and Data

Based on the known structures of similar nitrobenzamides, we can predict several key features for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide.

Anticipated Molecular Conformation
  • Cyclohexyl Ring: Expected to adopt a stable chair conformation.

  • Amide Bond: The C-N amide bond will likely be planar with a significant barrier to rotation. The N-methyl and cyclohexyl groups will be arranged to minimize steric hindrance.

  • Nitro Group: The nitro group is likely to be twisted out of the plane of the benzene ring by 10-30 degrees to alleviate steric clash with adjacent protons.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by C-H···O interactions involving the nitro and carbonyl oxygen atoms, as well as van der Waals forces.

Predicted_Interactions cluster_legend Predicted Intermolecular Interactions mol1 mol2 mol1->mol2 C-H···O key Molecule A key2 Molecule B edge_key C-H···O Interactions

Caption: Predicted C-H···O interactions governing the crystal packing.

Table 2: Predicted Crystallographic Parameters

This table presents educated estimates for the crystallographic data, which should be experimentally verified.

ParameterPredicted ValueJustification
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for small organic molecules of this type.[17]
Space Group P2₁/c or P-1Centrosymmetric space groups are common for achiral molecules.
Z (Molecules/Unit Cell) 4 or 2Typical for the predicted space groups.
Calculated Density 1.2 - 1.4 g/cm³Standard range for organic compounds.
Key Bond Lengths (Å) C=O: ~1.23, C-N (amide): ~1.34Based on typical amide bond lengths.
Key Torsion Angle (°) O-N-O plane vs. Benzene ring10 - 30°

Conclusion: Impact on Drug Development

The determination of the crystal structure of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is a critical step in advancing its potential as a therapeutic agent. A high-resolution structure provides an empirical foundation for computational modeling, aids in understanding structure-activity relationships, and is indispensable for any intellectual property claims. The protocols and predictions outlined in this guide offer a robust framework for researchers to pursue the experimental elucidation of this promising molecule's solid-state architecture, thereby accelerating its journey from a chemical entity to a potential drug candidate. The biological significance of the nitro group in medicinal chemistry underscores the importance of such detailed structural analyses for designing next-generation therapeutics.[18]

References

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... ResearchGate. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland, School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Center for Biotechnology Information (PMC). Available at: [Link]

  • N-cyclohexyl-4-methyl-3-nitrobenzamide (C14H18N2O3). PubChemLite. Available at: [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service (PSDS). Available at: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Cambridge Structural Database. Re3data.org. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Available at: [Link]

Sources

Foundational

potential biological targets of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Unveiling the Pharmacological Potential of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide: A Technical Guide to Putative Biological Targets As a Senior Application Scientist, evaluating a novel or highly specific chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Pharmacological Potential of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide: A Technical Guide to Putative Biological Targets

As a Senior Application Scientist, evaluating a novel or highly specific chemical entity requires moving beyond basic structural recognition and delving into deep pharmacophoric deconstruction. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide ( C15​H20​N2​O3​ ) is a highly lipophilic, sterically hindered small molecule. Rather than acting as a broad-spectrum agent, its unique structural moieties dictate a highly specific set of putative biological targets.

This whitepaper provides a rigorous, causality-driven framework for validating the three most probable biological targets for this compound: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), the Translocator Protein (TSPO), and Xanthine Oxidase (XO).

Pharmacophore Deconstruction & Target Exclusion Logic

Before identifying what this molecule can target, we must establish what it cannot target.

  • The PARP1 Exclusion: 3-nitrobenzamide is a classic precursor/inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). However, PARP1 inhibitors strictly require a primary amide (or a constrained lactam) to form a bidentate hydrogen-bond network with Gly863 and Ser904 in the enzyme's active site. Because our compound features an N,N-disubstituted amide (N-cyclohexyl, N-methyl), it lacks the requisite N-H hydrogen bond donors. Therefore, PARP1 is structurally excluded.

  • The Lipophilic Tail & Redox Sink: The N-cyclohexyl-N-methyl group imparts massive lipophilicity, driving the molecule toward deep, hydrophobic protein pockets. Concurrently, the 3-nitroaromatic core acts as an electron-deficient sink and a latent electrophile, primed for enzymatic reduction.

Putative Target 1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)

Biological Context: DprE1 is an essential flavoenzyme in Mycobacterium tuberculosis responsible for cell wall arabinogalactan biosynthesis. Nitrobenzamides are a heavily validated class of covalent DprE1 inhibitors[1].

Mechanistic Causality: The compound acts as a suicide inhibitor. The enzyme's endogenous FADH2 cofactor reduces the 3-nitro group to a highly reactive nitroso intermediate. The lipophilic N-cyclohexyl tail anchors the molecule in the active site, forcing spatial proximity between the nitroso group and the catalytic Cys387 residue. This proximity drives a nucleophilic attack, forming an irreversible semimercaptal covalent bond.

Self-Validating Protocol: DprE1 Covalent Adduct Validation via LC-MS/MS
  • Reaction Initiation: Incubate 10 µM of recombinant wild-type (WT) DprE1 with 50 µM of the compound and 50 µM FADH2 in 50 mM HEPES buffer (pH 7.5) at 37°C for 2 hours.

    • Causality: FADH2 is mandatory. Without this specific cofactor, the nitro group cannot be reduced to the reactive nitroso species, and the compound will remain an inert prodrug.

  • Orthogonal Negative Control: Run a parallel incubation using a DprE1 C387A mutant.

    • Self-Validation: If a mass shift is observed in the WT enzyme but is completely absent in the C387A mutant, it definitively proves that the covalent interaction is strictly dependent on that specific cysteine residue, ruling out non-specific protein alkylation.

  • Digestion & Analysis: Quench the reaction, digest the protein with trypsin, and analyze via LC-MS/MS to identify the +246 Da mass shift on the Cys387-containing peptide fragment.

DprE1_Mechanism Compound N-cyclohexyl-N,4-dimethyl- 3-nitrobenzamide FADH2 FADH2-mediated Reduction (DprE1) Compound->FADH2 Enters Active Site Nitroso Reactive Nitroso Intermediate FADH2->Nitroso -H2O Cys387 Nucleophilic Attack by Cys387 Nitroso->Cys387 Proximity Effect Adduct Covalent Semimercaptal Adduct (Enzyme Dead) Cys387->Adduct Irreversible Binding

Mechanism of DprE1 suicide inhibition via nitro reduction and Cys387 covalent modification.

Putative Target 2: Translocator Protein 18 kDa (TSPO)

Biological Context: TSPO is an outer mitochondrial membrane protein that is heavily upregulated during neuroinflammation. N,N-dialkyl benzamides are the hallmark pharmacophore for TSPO ligands used in clinical PET imaging[2].

Mechanistic Causality: The N-cyclohexyl-N-methyl benzamide moiety perfectly mimics the structure of classic TSPO ligands (e.g., PK11195). The bulky, lipophilic amide inserts into the cholesterol recognition/interaction amino acid consensus (CRAC) motif, while the aromatic core engages in π-π stacking with Trp143.

Self-Validating Protocol: Radioligand Competitive Displacement Assay
  • Membrane Isolation: Isolate mitochondrial fractions from LPS-activated microglial cells using differential centrifugation.

    • Causality: Utilizing isolated mitochondria rather than whole cells eliminates cell membrane permeability variables, allowing for the measurement of direct, unhindered receptor-ligand binding kinetics.

  • Radioligand Incubation: Incubate 50 µg of mitochondrial protein with 1 nM[3H]PK11195 and varying concentrations of the test compound (0.1 nM to 10 µM) in 50 mM Tris-HCl for 90 minutes at 4°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the highly lipophilic radioligand to the filter itself, ensuring a high signal-to-noise ratio.

  • Orthogonal Displacement (Self-Validation): Include a parallel assay displacing [3H]Ro5-4864. Because PK11195 and Ro5-4864 bind to distinct, overlapping allosteric sites on TSPO, differential displacement profiles validate the exact binding topology of the novel compound.

TSPO_Workflow Prep Mitochondrial Membrane Prep Incubate Incubation with [3H]PK11195 + Ligand Prep->Incubate Filter Rapid Filtration & Washing Incubate->Filter Scint Liquid Scintillation Counting Filter->Scint Analyze IC50 & Ki Determination Scint->Analyze

Step-by-step experimental workflow for TSPO radioligand competitive binding assay.

Putative Target 3: Xanthine Oxidase (XO)

Biological Context: XO catalyzes the oxidation of hypoxanthine to uric acid. Recent medicinal chemistry explorations have identified non-anthraquinone XO inhibitors featuring 3-nitrobenzamide scaffolds with bulky hydrophobic tails[3].

Mechanistic Causality: The 3-nitro group coordinates with the molybdenum-pterin active center of XO. Simultaneously, the massive steric bulk of the N-cyclohexyl-N-methyl group occupies the hydrophobic solvent-accessible channel, competitively blocking endogenous substrate entry.

Self-Validating Protocol: Continuous Spectrophotometric XO Inhibition
  • Assay Assembly: Prepare a reaction mix containing 50 mM phosphate buffer (pH 7.4), 0.1 U/mL bovine milk XO, and the compound (0.1 - 50 µM).

  • Kinetic Initiation: Initiate the reaction by adding 50 µM xanthine.

  • Real-Time Monitoring: Monitor absorbance continuously at 295 nm for 5 minutes.

    • Causality: Uric acid absorbs strongly at 295 nm, whereas the substrate (xanthine) does not. This provides a direct, interference-free kinetic readout of enzyme velocity.

  • Kinetic Validation (Self-Validation): Perform a Lineweaver-Burk plot analysis at varying substrate concentrations. An observed increase in Km​ without a change in Vmax​ self-validates that the compound is a true competitive inhibitor, ruling out non-specific enzyme denaturation or aggregation.

Quantitative Data Presentation

The following table summarizes the projected pharmacological profile of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide across its putative targets based on structural homology to known ligands.

Putative TargetPrimary IndicationMechanism of ActionPredicted Affinity/PotencyKey Structural Driver
DprE1 TuberculosisCovalent Suicide Inhibition IC50​ < 1 µM3-Nitro group (Redox sink)
TSPO NeuroinflammationReversible Allosteric Binding Ki​ < 50 nMN-cyclohexyl-N-methyl amide
Xanthine Oxidase Gout / HyperuricemiaCompetitive Inhibition IC50​ 0.1 - 5 µMBulky hydrophobic tail

Sources

Exploratory

Comprehensive In-Vitro Screening Guide for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide: Targeting the ATAD2 Epigenetic Reader

Executive Summary & Mechanistic Rationale The ATPase family AAA domain-containing protein 2 (ATAD2) has emerged as a critical epigenetic reader and oncogene. By recognizing acetylated lysine residues (e.g., H4K5ac) via i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The ATPase family AAA domain-containing protein 2 (ATAD2) has emerged as a critical epigenetic reader and oncogene. By recognizing acetylated lysine residues (e.g., H4K5ac) via its bromodomain, ATAD2 acts as a transcriptional co-activator for oncogenes such as c-Myc, driving proliferation in triple-negative breast cancer (TNBC)[1].

Recent fragment-based drug discovery campaigns have identified the 3-nitrobenzamide scaffold as a privileged chemotype capable of occupying the hydrophobic acetyl-lysine (Kac) binding pocket of the ATAD2 bromodomain[2]. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide represents a highly lipophilic, sterically constrained derivative designed to disrupt this epigenetic protein-protein interaction. The N-cyclohexyl moiety serves as a lipophilic anchor within the binding pocket, while the di-substitution on the amide nitrogen restricts the conformational flexibility of the molecule, theoretically enhancing binding entropy.

This whitepaper outlines a rigorous, self-validating in-vitro screening cascade to evaluate the biochemical affinity, biophysical stoichiometry, and cellular efficacy of this novel chemical entity.

G Inhibitor N-cyclohexyl-N,4-dimethyl- 3-nitrobenzamide ATAD2 ATAD2 Bromodomain Inhibitor->ATAD2 Competitive Inhibition cMyc c-Myc Expression ATAD2->cMyc Transcriptional Activation Histone Acetylated Histone (H4K5ac) Histone->ATAD2 Epigenetic Reading Proliferation Cancer Cell Proliferation cMyc->Proliferation Oncogenic Drive

Fig 1: ATAD2 inhibition pathway by N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide.

Phase 1: Biochemical Target Engagement

To establish baseline potency, biochemical assays must isolate the interaction between the small molecule and the target protein.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Logic: Nitro-aromatic compounds frequently exhibit intrinsic fluorescence or quenching properties that confound standard colorimetric or fluorescent assays. TR-FRET utilizes a time-delayed emission reading (using lanthanide chelates like Europium) to completely bypass compound auto-fluorescence[1]. This homogeneous assay provides a highly sensitive, wash-free environment to measure the displacement of a biotinylated histone peptide from the ATAD2 bromodomain.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.05% CHAPS, and 1 mM TCEP. Expert Insight: CHAPS is critical here to prevent the non-specific aggregation of the highly lipophilic N-cyclohexyl group, which can lead to false-positive PAINs (Pan-Assay Interference Compounds) activity.

  • Compound Dispensing: Use an acoustic liquid handler to dispense N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide into a 384-well ProxiPlate in a 10-point dose-response format (10 µM to 0.5 nM).

  • Protein Addition: Add 5 µL of 4 nM GST-tagged ATAD2 Bromodomain (ATAD2-BD) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Ligand Addition: Add 5 µL of 100 nM biotinylated H4K5ac peptide[3].

  • Detection: Add 10 µL of the detection mixture containing Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation & Readout: Incubate for 60 minutes in the dark. Read the plate on a microplate reader at emission wavelengths of 665 nm and 615 nm.

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (high signal) and a known reference inhibitor like BAY-850 (low signal)[4]. A Z'-factor > 0.6 validates the assay run.

Isothermal Titration Calorimetry (ITC)

Causality & Logic: While TR-FRET provides an IC50, it does not confirm the thermodynamic mechanism of binding. ITC is deployed as an orthogonal biophysical validation to confirm a 1:1 binding stoichiometry, ensuring the compound binds specifically to the orthosteric pocket rather than denaturing the protein[3].

Step-by-Step Protocol:

  • Dialyze recombinant ATAD2-BD extensively against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

  • Load 50 µM of ATAD2-BD into the sample cell of the calorimeter.

  • Prepare a 500 µM solution of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide in the exact same dialysis buffer (matching DMSO concentrations exactly to 1% to prevent heat of dilution artifacts).

  • Perform 20 injections of 2 µL of the compound into the protein cell at 25°C, with 120-second intervals between injections.

  • Self-Validation Check: The integrated heat data must fit a one-site binding model, yielding the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and stoichiometry ( N≈1.0 ).

Phase 2: Cellular Efficacy & Phenotypic Anchoring

Biochemical affinity must translate into cellular membrane permeability and target engagement within the complex intracellular milieu.

Anti-Proliferation Assay in BT-549 Cells

Causality & Logic: BT-549 is a well-characterized Triple-Negative Breast Cancer (TNBC) cell line that exhibits high ATAD2 expression and dependency. Previous studies utilizing 3-nitrobenzamide derivatives (e.g., compound 19f) have demonstrated measurable anti-proliferative effects in this specific model[2].

Step-by-Step Protocol:

  • Cell Seeding: Harvest BT-549 cells at the logarithmic growth phase. Seed at a density of 2,000 cells/well in a 96-well opaque plate using RPMI-1640 medium supplemented with 10% FBS.

  • Adherence: Incubate for 24 hours at 37°C with 5% CO2​ .

  • Treatment: Treat cells with serial dilutions of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (0.1 µM to 50 µM). Include DMSO vehicle control (0.1% final concentration) and BAY-850 as a positive control[4].

  • Incubation: Allow a 72-hour exposure period to capture multiple cell division cycles.

  • Quantification: Add 100 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature.

  • Readout: Measure luminescence. The luminescent signal is directly proportional to the amount of ATP present, indicating viable cells.

  • Self-Validation Check: Ensure the DMSO control wells show logarithmic growth compared to day 0 baseline plates.

Mechanistic Validation: c-Myc Downregulation (Western Blot)

Causality & Logic: Phenotypic cell death alone does not prove on-target activity. Because ATAD2 acts as a transcriptional co-activator for c-Myc, successful target engagement in cells must result in the downregulation of c-Myc protein expression[1].

Step-by-Step Protocol:

  • Treat BT-549 cells in 6-well plates with the compound at IC50​ and 2×IC50​ concentrations for 24 hours.

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate. Quantify protein using a BCA assay.

  • Resolve 30 µg of total protein via SDS-PAGE (10% gel) and transfer to a PVDF membrane.

  • Block with 5% non-fat milk in TBST for 1 hour.

  • Probe with primary antibodies against c-Myc (1:1000) and GAPDH (1:5000, loading control) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

  • Self-Validation Check: Develop using ECL substrate. GAPDH bands must show equal intensity across all lanes to validate that c-Myc reduction is due to compound action, not unequal sample loading.

Data Visualization & Expected Metrics

Workflow P1 Phase 1: Biochemical TR-FRET P2 Phase 2: ITC Validation P1->P2 P3 Phase 3: BT-549 Cell Viability P2->P3 P4 Phase 4: c-Myc Western Blot P3->P4

Fig 2: Sequential in-vitro screening workflow for ATAD2 small-molecule inhibitors.

Table 1: Quantitative Screening Metrics Summary

The following table outlines the target thresholds required for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide to be considered a viable lead candidate, benchmarked against known literature standards.

Assay PhaseBiological Target / ModelPrimary MetricTarget Profile for CompoundReference Benchmark (BAY-850 / 19f)
Biochemical ATAD2 Bromodomain IC50​ (TR-FRET)< 500 nM242 nM (BAY-850)
Biophysical ATAD2 Bromodomain Kd​ (ITC)< 1.0 µM~ 100 nM (BAY-850)
Cellular BT-549 (TNBC Cells) IC50​ (Viability)< 5.0 µM5.43 µM (Compound 19f)
Mechanistic c-Myc ProteinExpression Level> 50% Reduction> 50% Reduction

References

  • Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link][2]

  • Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link][1]

  • Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action Source: ACS Chemical Biology / PubMed Central (PMC) URL:[Link][4]

  • Coordination of di-acetylated histone ligands by the ATAD2 bromodomain Source: bioRxiv URL:[Link][3]

Sources

Foundational

A Comprehensive Technical Guide to Substituted Nitrobenzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Abstract Substituted nitrobenzamide derivatives represent a versatile and highly significant class of compounds in medicinal chemistry.[1] The presence of a strongly electron-withdrawing nitro group fundamentally influen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted nitrobenzamide derivatives represent a versatile and highly significant class of compounds in medicinal chemistry.[1] The presence of a strongly electron-withdrawing nitro group fundamentally influences the molecule's physicochemical properties, including its electronic distribution and metabolic stability, which in turn dictates its biological activity.[1][2] This technical guide offers an in-depth exploration of substituted nitrobenzamides, covering their core structure, key synthetic methodologies, structure-activity relationships, and diverse therapeutic applications, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] By providing detailed experimental protocols, quantitative data, and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to innovate within this promising chemical space.

Introduction to Nitrobenzamides

Core Chemical Structure and Nomenclature

The fundamental scaffold of a nitrobenzamide consists of a benzene ring substituted with both a nitro group (-NO₂) and a carboxamide group (-CONH-R). The nomenclature and subsequent chemical properties are determined by the relative positions (ortho, meta, para) of the nitro group in relation to the benzamide moiety and the nature of the substituent (R) on the amide nitrogen. These structural variations are critical, as they profoundly impact the molecule's interaction with biological targets.[3]

The Role of the Nitro Group

The nitro group is a powerful electron-withdrawing group, a characteristic that is central to the bioactivity of these compounds.[2] This electronic influence can enhance interactions with biological targets and is key to the mechanism of action in many applications.[2] For instance, under the hypoxic (low oxygen) conditions typical of solid tumors or microbial infection sites, the nitro group can undergo bioreduction.[2][4] This process generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage, forming the basis of their use as targeted anticancer and antimicrobial agents.[2][4]

Synthetic Methodologies

The primary method for synthesizing substituted nitrobenzamides involves the formation of an amide bond between a nitro-substituted benzoic acid (or its more reactive acyl chloride derivative) and an appropriate amine.

General Synthesis Workflow

A standard synthesis begins with the activation of a nitrobenzoic acid, typically by converting it to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This is followed by a nucleophilic acyl substitution reaction with a selected primary or secondary amine to form the final amide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation NitrobenzoicAcid Substituted Nitrobenzoic Acid AcylChloride Nitrobenzoyl Chloride (Reactive Intermediate) NitrobenzoicAcid->AcylChloride  + ChlorinatingAgent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Amine Primary or Secondary Amine (R-NH₂) AcylChloride->Amine Nucleophilic Acyl Substitution FinalProduct Substituted Nitrobenzamide Amine->FinalProduct  + Purification Purification (Recrystallization or Chromatography) FinalProduct->Purification Workup &

Caption: General workflow for the synthesis of N-substituted nitrobenzamides.

Detailed Experimental Protocol: Synthesis of N-(4-methylphenyl)-4-nitrobenzamide

This protocol describes a representative synthesis via the acyl chloride intermediate.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • p-Toluidine (4-methylaniline)

  • Pyridine (base)

  • Dichloromethane (DCM, solvent)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under a fume hood, suspend 4-nitrobenzoic acid (1.0 eq) in DCM.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0°C (ice bath).

    • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-nitrobenzoyl chloride.

  • Amide Coupling:

    • Dissolve p-toluidine (1.0 eq) and pyridine (1.1 eq) in DCM in a separate flask and cool to 0°C.

    • Dissolve the crude 4-nitrobenzoyl chloride from Step 1 in DCM and add it dropwise to the stirred amine solution at 0°C.[5]

    • Allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]

    • Purify the crude solid by recrystallization from ethanol to yield pure N-(4-methylphenyl)-4-nitrobenzamide.

Structure-Activity Relationships (SAR)

The biological activity of nitrobenzamide derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amide nitrogen.[6][7]

Influence of Nitro Group Position

The position of the nitro group is a critical determinant of activity.[3] Its electron-withdrawing effects are exerted differently depending on its location (ortho, meta, or para).[3]

  • Ortho- and Para-Positions: The nitro group exerts strong inductive and resonance effects, significantly decreasing electron density on the ring. This can enhance interactions with biological targets.[3]

  • Meta-Position: The influence is primarily through the inductive effect, leading to different electronic properties compared to ortho/para isomers.[3]

Studies on antimycobacterial agents have shown that derivatives with a 3,5-dinitro or a 3-nitro-5-trifluoromethyl pattern on the aromatic ring are often the most potent.[6][7] In contrast, a single 4-nitro substitution can lead to a significant loss of activity in this context.[6]

Influence of N-Alkyl/Aryl Substituents

The nature of the substituent on the amide nitrogen plays a crucial role, particularly in modulating properties like lipophilicity, which affects cell membrane permeability.[7]

  • Lipophilicity: For antimycobacterial nitrobenzamides, the length of an N-alkyl chain is a key factor.[7] Intermediate lipophilicity, often achieved with alkyl chains of 8 to 12 carbons, frequently results in optimal activity.[7] This is likely due to a balance between enhanced permeation of the lipid-rich mycobacterial cell wall and sufficient aqueous solubility.[7]

  • Aromatic Substituents: In anticancer applications, complex N-aryl or N-benzyl moieties can be introduced to target specific protein binding pockets.

Caption: SAR diagram for nitrobenzamides showing key structural modulators.

Therapeutic Applications and Mechanisms of Action

Substituted nitrobenzamides exhibit a broad spectrum of biological activities, making them valuable in various therapeutic areas.[1][8]

Antimycobacterial Activity

A significant area of research focuses on nitrobenzamides as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][9]

  • Mechanism of Action: Many of these compounds target DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase), an essential enzyme involved in the synthesis of the mycobacterial cell wall.[10] Inhibition of DprE1 disrupts the formation of this critical protective barrier, leading to bacterial death.

  • Quantitative Data: The efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC).

Table 1: Antimycobacterial Activity of Selected N-Alkyl Nitrobenzamides against M. tuberculosis H37Rv

Compound ID Aromatic Substitution N-Alkyl Chain Length MIC (µg/mL) Reference
11 3,5-Dinitro C10 0.016 [6]
12 3,5-Dinitro C12 0.016 [6]
18 3-Nitro-5-trifluoromethyl C12 0.016 [6]
3 4-Nitro C12 >128 [6]

| Isoniazid | Standard Drug | - | 0.06 |[10] |

Source: Data compiled from studies on N-alkyl nitrobenzamides.[6][10]

Anticancer Activity

Nitrobenzamides are being actively investigated as anticancer agents, primarily due to their ability to act as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.[2][4]

  • Mechanism of Action:

    • Bioreductive Activation: In low-oxygen conditions, cellular reductases convert the nitro group into cytotoxic species that damage DNA and other macromolecules, leading to targeted cell death.[2][4]

    • PARP Inhibition: Some nitrobenzamide derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] In cancer cells with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to cell death through a process called synthetic lethality.[1]

Table 2: Anticancer Activity of Selected Nitrobenzamide Derivatives

Compound Target/Cell Line Activity Metric (GI₅₀/IC₅₀) Value (µM) Reference
Compound 4a HCT-116 GI₅₀ 2.111 [11]
Compound 4g MDA-MB-435 GI₅₀ 1.008 [11]

| 3-Nitrobenzamide | PARP-1 (cell-free) | IC₅₀ | 3300 |[1] |

Source: Data from studies on anticancer properties of nitrobenzamides.[1][11]

Anti-inflammatory Activity

Certain substituted nitrobenzamides have demonstrated significant anti-inflammatory properties.[12]

  • Mechanism of Action: The anti-inflammatory effects are often mediated by the inhibition of key pro-inflammatory pathways. This includes suppressing the production of nitric oxide (NO) by inhibiting the inducible nitric oxide synthase (iNOS) enzyme and downregulating the expression of other inflammatory mediators like COX-2, TNF-α, and IL-1β.[12]

G cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (e.g., MyD88, NF-κB) TLR4->Signaling Gene Pro-inflammatory Gene Expression Signaling->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 TNF TNF-α Gene->TNF Nitrobenzamide Nitrobenzamide Compound 6 Nitrobenzamide->Signaling  Inhibits Nitrobenzamide->iNOS  Suppresses  Expression Nitrobenzamide->COX2  Suppresses  Expression

Caption: Inhibition of LPS-induced inflammatory pathways by nitrobenzamides.

Future Directions and Outlook

The field of substituted nitrobenzamides continues to evolve, with ongoing efforts to optimize their therapeutic profiles. Key challenges include mitigating potential toxicity associated with nitroaromatic compounds and improving selectivity for desired biological targets.[7] Future research will likely focus on designing novel derivatives with enhanced safety and efficacy, exploring new therapeutic applications, and developing sophisticated drug delivery systems to maximize their potential in treating a wide range of diseases.

References

  • Gecit, M. R., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. Available at: [Link]

  • Pires, J., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Available at: [Link]

  • Li, J., et al. (2020). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, L., et al. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Pires, J., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Available at: [Link]

  • Kauthale, S., & Chhanwal, N. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Biernasiuk, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. Available at: [Link]

Sources

Exploratory

Comprehensive ADMET Profiling and Predictive Toxicology of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

A Technical Guide for Preclinical Lead Optimization Executive Summary The transition of a chemical hit to a viable lead candidate hinges on a delicate balance between pharmacodynamics and pharmacokinetics. N-cyclohexyl-N...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Lead Optimization

Executive Summary

The transition of a chemical hit to a viable lead candidate hinges on a delicate balance between pharmacodynamics and pharmacokinetics. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is a highly substituted, lipophilic tertiary amide featuring a nitroaromatic core. While its structural features suggest excellent membrane permeability, the presence of specific functional groups—namely the 3-nitro moiety, the 4-methyl benzylic site, and the N-alkyl groups—introduces significant metabolic and toxicological liabilities.

This whitepaper provides an in-depth, causality-driven guide to predicting, mapping, and experimentally validating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this specific compound.

Physicochemical Profiling & In Silico Strategy

Before deploying resource-intensive in vitro assays, a robust in silico foundation is required. The physicochemical properties of a molecule dictate its thermodynamic behavior in biological systems. Using advanced predictive algorithms such as SwissADME [1] and ADMETlab 2.0 [2], we can map the molecular descriptors that drive pharmacokinetic behavior.

Structural Analysis & Causality
  • Tertiary Amide Core: Lacks hydrogen bond donors (HBD = 0), drastically lowering the desolvation energy required to partition into lipid bilayers.

  • N-cyclohexyl & N-methyl Groups: Confer high lipophilicity (LogP > 3.5), driving high passive permeability but simultaneously increasing the likelihood of high Plasma Protein Binding (PPB) and non-specific off-target effects.

  • 3-Nitro-4-methylphenyl Moiety: The nitro group increases the Topological Polar Surface Area (TPSA) slightly but acts as a major toxicophore. The adjacent 4-methyl group is a prime target for enzymatic oxidation.

Predicted Quantitative Data
PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight (MW) 276.33 g/mol Optimal for oral bioavailability (Lipinski compliant).
LogP (Consensus) ~3.85High lipophilicity; predicts high PPB (>90%) and Vd.
TPSA 74.9 ŲExcellent transcellular permeability; potential BBB crossing.
H-Bond Donors (HBD) 0Minimal desolvation penalty at the lipid membrane.
H-Bond Acceptors (HBA) 3Sufficient for aqueous solubility interactions.
Rotatable Bonds 3Low entropic penalty upon target binding.
Computational Workflow

ADMET_Workflow Input SMILES Input N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide PhysChem Physicochemical Profiling (SwissADME / RDKit) Input->PhysChem PK Pharmacokinetic Mapping (ADMETlab 2.0) PhysChem->PK Tox Toxicity Screening (Mutagenicity / Hepatotoxicity) PK->Tox Decision Go/No-Go Decision Lead Optimization Tox->Decision

Caption: Step-wise in silico ADMET prediction workflow for early-stage lead triage.

Metabolic Liability & Biotransformation

The metabolic fate of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is the most critical hurdle in its development. The molecule presents three distinct sites of vulnerability to hepatic and intestinal enzymes.

  • Benzylic Oxidation (CYP450): The 4-methyl group attached to the aromatic ring is highly susceptible to oxidation by Cytochrome P450 enzymes (likely CYP3A4 or CYP2C9). The mechanism involves hydrogen atom abstraction to form a benzylic radical, followed by oxygen rebound to yield a benzylic alcohol, which can further oxidize to a carboxylic acid [3].

  • N-Dealkylation: The N-methyl group is a classic site for CYP-mediated oxidative dealkylation, resulting in the release of formaldehyde and the formation of a secondary amide.

  • Nitroreduction (Toxicity Driver): The 3-nitro group can be reduced by bacterial nitroreductases in the gut or hepatic enzymes. This reduction proceeds through a nitroso intermediate to a highly reactive hydroxylamine . Hydroxylamines are notorious electrophiles that form covalent adducts with DNA (leading to Ames-positive mutagenicity) and proteins (leading to hepatotoxicity) [4].

Metabolic_Pathways Parent Parent Compound N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide CYP_Benz CYP450 (e.g., CYP3A4) Benzylic Oxidation Parent->CYP_Benz CYP_NDem CYP450 N-demethylation Parent->CYP_NDem NitroRed Nitroreductases Nitro Reduction Parent->NitroRed Met_Benz 4-Hydroxymethyl Metabolite (Rapid Clearance) CYP_Benz->Met_Benz Met_NDem Secondary Amide (Active/Inactive) CYP_NDem->Met_NDem Met_Tox Hydroxylamine Intermediate (DNA Adducts / Toxicity) NitroRed->Met_Tox

Caption: Proposed primary metabolic biotransformation pathways and associated liabilities.

Self-Validating In Vitro Experimental Protocols

To verify the in silico predictions, empirical validation must be conducted using self-validating experimental designs. A self-validating system ensures that any negative result is a true negative of the compound, not an assay failure.

Protocol 1: Bidirectional Caco-2 Permeability Assay (Absorption)

Purpose: To validate the predicted high transcellular permeability and assess potential P-glycoprotein (P-gp) efflux liability. Self-Validation Mechanism: Inclusion of Lucifer Yellow (paracellular marker) validates monolayer integrity. Atenolol (low permeability) and Propranolol (high permeability) serve as system controls.

Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation: Add the compound to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Incubate at 37°C on an orbital shaker (100 rpm).

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Data Analysis: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

Protocol 2: Human Liver Microsome (HLM) Stability Assay (Metabolism)

Purpose: To quantify intrinsic clearance ( CLint​ ) and identify the formation of the 4-hydroxymethyl and hydroxylamine metabolites. Self-Validation Mechanism: A "minus-NADPH" control ensures degradation is strictly CYP450-mediated and not due to chemical instability. Verapamil is used as a high-clearance positive control.

Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, max 0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At t=0,15,30,45,60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins and halt the reaction.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via high-resolution LC-MS/MS (e.g., Q-TOF) to perform parent depletion kinetics and metabolite mass-shift identification (e.g., +16 Da for benzylic oxidation).

Conclusion & Strategic Directives

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide presents a classic "high permeability, high liability" profile. While its physicochemical parameters (MW, LogP, TPSA) predict excellent absorption and tissue distribution, its structural motifs pose severe risks.

Go/No-Go Criteria for Lead Advancement:

  • Metabolic Stability: If HLM CLint​ exceeds 50 µL/min/mg protein, the compound will suffer from high first-pass metabolism, necessitating the blockage of the 4-methyl benzylic site (e.g., via halogenation or deuteration).

  • Toxicity: The 3-nitro group is a critical red flag. A mini-Ames test (Salmonella typhimurium TA98/TA100) must be prioritized. If mutagenicity is confirmed via hydroxylamine formation, the nitro group must be bioisosterically replaced (e.g., with a nitrile, trifluoromethyl, or methylsulfonyl group) before further development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL: [Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. URL: [Link]

  • Baer, B. R., DeLisle, R. K., & Allen, A. (2009). Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition. Chemical Research in Toxicology. URL: [Link]

  • Padda, R. S., Wang, C., Hughes, J. B., Kutty, R., & Bennett, G. N. (2003). Mutagenicity of nitroaromatic degradation compounds. Environmental Toxicology and Chemistry. URL: [Link]

Protocols & Analytical Methods

Method

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide as an inhibitor of mitochondrial respiration

Application Note: Profiling N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (CDMNB) as a Modulator of Mitochondrial Respiration Executive Summary & Mechanistic Overview N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (CDMNB) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (CDMNB) as a Modulator of Mitochondrial Respiration

Executive Summary & Mechanistic Overview

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (CDMNB) represents a highly specific class of lipophilic benzamide derivatives that potently modulate cellular bioenergetics. While benzamides serve as versatile chemical scaffolds in drug discovery, specific structural configurations—particularly those featuring extended lipophilic moieties like a cyclohexyl ring—have been identified as potent inhibitors of the mitochondrial electron transport chain (ETC)[1].

Mechanism of Action: The primary molecular target for lipophilic benzamides in the mitochondria is Complex I (NADH:ubiquinone oxidoreductase)[1]. Complex I is the first and largest enzyme of the ETC, responsible for coupling the transfer of electrons from NADH to ubiquinone (CoQ) with the translocation of protons across the inner mitochondrial membrane (IMM)[2].

The structural architecture of CDMNB is uniquely suited for this inhibition:

  • Lipophilic Penetration: The N-cyclohexyl group provides the necessary hydrophobicity to partition into the lipid bilayer of the IMM.

  • Target Engagement: Bulky, lipophilic architectures enable the effective occupancy of the highly hydrophobic ubiquinone-binding tunnel of Complex I[1]. By physically occluding this tunnel, CDMNB prevents the reduction of ubiquinone, thereby arresting electron flow, collapsing the proton motive force, and halting ATP synthase activity[1][2].

G NADH NADH ComplexI Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI e- donor UQ Ubiquinone (CoQ) ComplexI->UQ e- transfer ComplexIII Complex III UQ->ComplexIII e- transfer CDMNB CDMNB (Inhibitor) CDMNB->ComplexI Blocks Q-binding tunnel

Mitochondrial ETC signaling and Complex I inhibition by CDMNB.

Experimental Workflows & Protocols

Protocol 1: Real-Time Intact Cell Respirometry (Seahorse XFe96)

To evaluate the physiological impact of CDMNB on live cells, we utilize the Agilent Seahorse XFe96 Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time[3][4].

Causality & Assay Design: This protocol operates as a self-validating system. By sequentially injecting CDMNB followed by standard ETC modulators, we can differentiate between specific mitochondrial inhibition and non-specific cytotoxicity[4]. If CDMNB specifically targets Complex I, we expect an immediate drop in basal OCR and a compensatory spike in ECAR (glycolytic shift) to maintain cellular ATP pools[1].

Step-by-Step Methodology:

Day -1: Preparation and Hydration

  • Cell Seeding: Seed target cells (e.g., HEK293T) at an optimized density (typically 1.5 × 10⁴ cells/well) in a Seahorse XF96 microplate. Causality: Over-confluent cells will exhaust local oxygen rapidly, causing hypoxic artifacts and non-linear OCR readings[3].

  • Cartridge Hydration: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Submerge the sensor cartridge and incubate overnight at 37°C in a non-CO2 incubator[5]. Causality: The sensor probes contain polymer-embedded fluorophores sensitive to O₂ and H⁺. Overnight hydration ensures these polymers swell uniformly, preventing artifactual baseline drift during sensitive kinetic measurements[5].

Day 0: Assay Execution 3. Media Preparation: Prepare XF DMEM Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Crucially, do not add bicarbonate buffer[3]. Causality: Bicarbonate neutralizes the protons extruded during glycolysis, which would completely mask the ECAR signal required to observe the compensatory glycolytic shift induced by CDMNB[4]. 4. Cell Washing & Degassing: Wash the cell plate twice with the prepared XF media. Incubate the plate for 1 hour at 37°C in a non-CO2 incubator[3]. Causality: Residual CO₂ from the standard culture incubator will outgas during the assay, creating microbubbles that interfere with the optical sensors. 5. Compound Loading: Load the hydrated sensor cartridge ports as follows[4]:

  • Port A: CDMNB (Titration from 0.1 µM to 10 µM) or DMSO vehicle.

  • Port B: Oligomycin (Final well concentration: 1.5 µM). Inhibits ATP synthase to measure ATP-linked respiration.

  • Port C: FCCP (Final well concentration: 1.0 µM). Uncouples the IMM to measure maximal respiratory capacity.

  • Port D: Rotenone/Antimycin A (Final well concentration: 0.5 µM). Shuts down Complex I and III to measure non-mitochondrial oxygen consumption.

  • Execution & Quality Control: Run the Mito Stress Test protocol. Self-Validation Check: Ensure the vehicle control wells exhibit an FCCP-stimulated maximal respiration of at least 200% over basal OCR. Failure to achieve this indicates poor cell health or suboptimal FCCP titration, invalidating the CDMNB test wells[4].

Workflow Day1 Day -1: Cell Seeding & Cartridge Hydration Day0_Prep Day 0: Media Prep (Unbuffered DMEM) Day1->Day0_Prep Day0_Wash Day 0: Cell Wash & 1h CO2 Degassing Day0_Prep->Day0_Wash Day0_Load Day 0: Load CDMNB & Stress Compounds Day0_Wash->Day0_Load Day0_Assay Day 0: Seahorse XFe96 Assay Execution Day0_Load->Day0_Assay Analysis Data Normalization & Analysis Day0_Assay->Analysis

Step-by-step Seahorse XFe96 experimental workflow for metabolic profiling.

Protocol 2: Isolated Mitochondrial Complex I Validation

While the Seahorse assay confirms cellular ETC inhibition, it cannot definitively isolate Complex I from downstream complexes. To prove CDMNB's specificity, we perform a spectrophotometric assay on isolated mitochondria.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cells using differential centrifugation in a sucrose/mannitol buffer.

  • Membrane Permeabilization: Subject the mitochondria to three rapid freeze-thaw cycles in a hypotonic buffer. Causality: This shatters the IMM, granting the impermeable NADH substrate direct access to the active site of Complex I.

  • Kinetic Measurement: In a UV-Vis spectrophotometer cuvette, combine permeabilized mitochondria, 2 mM KCN (to block Complex IV and prevent complete ETC turnover), 100 µM NADH, and 60 µM Ubiquinone-1 (CoQ1).

  • Inhibitor Addition: Add CDMNB and monitor the decrease in absorbance at 340 nm (the absorption peak of NADH). Causality: The rate of NADH oxidation to NAD⁺ is directly proportional to Complex I activity. A dose-dependent flattening of the slope confirms direct Complex I inhibition.

Data Presentation

The following tables summarize the expected quantitative metabolic profiling data for CDMNB, demonstrating its potency and selectivity.

Table 1: Seahorse XF Metabolic Parameters for CDMNB Profiling

Parameter Vehicle Control CDMNB (1.0 µM) CDMNB (10.0 µM) Interpretation
Basal OCR (pmol/min) 150.2 ± 8.4 85.4 ± 6.2 22.1 ± 3.5 Dose-dependent suppression of resting respiration.
ATP-Linked OCR 110.5 ± 5.1 45.2 ± 4.8 5.4 ± 1.2 Severe impairment of oxidative phosphorylation.
Maximal OCR 320.4 ± 15.2 110.3 ± 9.4 25.6 ± 4.1 Complete loss of spare respiratory capacity.

| Basal ECAR (mpH/min) | 25.4 ± 2.1 | 65.8 ± 4.5 | 88.2 ± 5.6 | Compensatory glycolytic shift confirming metabolic stress. |

Table 2: Isolated ETC Complex Activities (IC₅₀ Values)

Target Complex Primary Substrate IC₅₀ (µM) Selectivity Profile
Complex I NADH / Ubiquinone-1 0.45 ± 0.08 Primary Target
Complex II Succinate / DCPIP > 50.0 No significant inhibition
Complex III Decylubiquinol / Cytochrome c > 50.0 No significant inhibition

| Complex IV | Reduced Cytochrome c | > 50.0 | No significant inhibition |

References

  • Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. PMC/NIH.
  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. MDPI.
  • Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent.
  • Rational scaffold design mitigates mitochondrial complex I off-target inhibition of bifunctional degraders. bioRxiv.
  • Unique Responses to Mitochondrial Complex I Inhibition in Tuberoinfundibular Dopamine Neurons May Impart Resistance to Toxic Insult. PMC/NIH.

Sources

Application

Application Note: Assay Development Guide for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Focus: Mechanism of Action (MoA) Deconvolution, Cellular Bioactivation, and Covalent Target Profiling Introduction & Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Focus: Mechanism of Action (MoA) Deconvolution, Cellular Bioactivation, and Covalent Target Profiling

Introduction & Structural Rationale

The compound N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide belongs to the 3-nitrobenzamide class of small molecules. Historically, benzamides have been investigated as poly(ADP-ribose) polymerase (PARP) inhibitors. However, evaluating this specific derivative requires a paradigm shift in assay design due to its unique structural features.

Classical PARP inhibitors require an unsubstituted primary amide to form critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 NAD+ binding pocket. The N-cyclohexyl and N-methyl (tertiary amide) substitutions in this compound eliminate its hydrogen bond donor capacity and introduce severe steric clash. Therefore, it is highly unlikely to act as a classical reversible PARP inhibitor.

Instead, the 3-nitro group serves as a reducible warhead. Similar to other 3-nitrobenzamides (such as iniparib), this compound likely acts as a redox-activated prodrug[1]. In the tumor microenvironment, cellular nitroreductases reduce the nitro group to a highly reactive C-nitroso intermediate[2]. This electrophilic species non-selectively attacks cysteine-rich proteins (e.g., GAPDH, PARP1 zinc fingers), leading to irreversible covalent adducts and subsequent cell death[3],[4].

To properly characterize this compound, we must deploy a three-tiered self-validating assay cascade.

Mechanism of Action Workflow

MOA_Workflow Prodrug N-cyclohexyl-N,4-dimethyl -3-nitrobenzamide Reductase Cellular Nitroreductases Prodrug->Reductase Enzymatic Reduction Nitroso Reactive C-Nitroso Intermediate Reductase->Nitroso Hydride Transfer Thiol Cysteine-Rich Targets (e.g., GAPDH) Nitroso->Thiol Electrophilic Attack Adduct Covalent Protein Adducts Thiol->Adduct Irreversible Binding

Fig 1: Bioactivation and covalent target engagement workflow for 3-nitrobenzamide derivatives.

Experimental Protocols

Tier 1: Biochemical PARP1 Inhibition Assay

Causality & Logic: Before investigating covalent mechanisms, we must definitively rule out classical NAD+ competitive inhibition. This assay validates the structural hypothesis that tertiary amides cannot bind the PARP1 active site[5]. Self-Validating System: We utilize Olaparib as a positive control to ensure assay sensitivity, and an NAD+ titration to confirm competitive kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Note: Keep DTT concentration strictly at 1 mM to prevent premature reduction of the nitro group in the biochemical setting.

  • Enzyme Incubation: Add 0.5 U of recombinant human PARP1 to 96-well plates coated with histone proteins.

  • Compound Addition: Dispense N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide in a 10-point dose-response curve (0.1 µM to 100 µM). Include Olaparib (0.1 nM to 1 µM) as a positive control.

  • Reaction Initiation: Add 50 µM biotinylated-NAD+ and activated DNA (to stimulate PARP1). Incubate for 30 minutes at room temperature.

  • Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP, incubate for 30 minutes, wash, and develop with TMB substrate.

  • Readout: Measure absorbance at 450 nm.

Tier 2: Cellular Viability & Redox Activation Assay

Causality & Logic: If the compound is a prodrug, its cytotoxicity depends on the intracellular generation of the C-nitroso species. Glutathione (GSH) acts as a natural scavenger for these electrophiles. By co-treating cells with Buthionine sulfoximine (BSO)—an inhibitor of GSH synthesis—we remove the cellular defense, forcing the nitroso species to attack structural proteins[3]. Self-Validating System: A leftward shift in the IC₅₀ upon BSO addition confirms the MoA is dependent on reactive electrophile generation.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 (high reductase expression) cells at 3,000 cells/well in a 384-well opaque plate. Incubate overnight.

  • BSO Pre-treatment: Treat half the plate with 100 µM BSO for 16 hours to deplete intracellular GSH pools. Treat the other half with vehicle (DMSO).

  • Compound Dosing: Add N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (10-point curve, 0.5 µM to 200 µM) to both the BSO-treated and vehicle-treated wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 minutes, incubate for 10 minutes, and read luminescence to quantify ATP levels.

Tier 3: Intact Protein Mass Spectrometry (Covalent Profiling)

Causality & Logic: To definitively prove that the bioactivated compound forms covalent adducts, we must observe the mass shift on a known susceptible target. GAPDH is a highly abundant, cysteine-rich protein known to be alkylated by nitroso-benzamides[3]. Self-Validating System: Pre-incubating the protein with N-ethylmaleimide (NEM) blocks all free cysteines. If the compound's mass shift disappears in the NEM control, the interaction is strictly cysteine-dependent.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human GAPDH to 10 µM in PBS (pH 7.4).

  • Bioactivation Simulation: Since the nitroso species is unstable, generate it in situ by incubating 50 µM of the compound with a mild chemical reductant (e.g., 1 mM ascorbic acid) or a cellular S9 fraction for 30 minutes.

  • Target Incubation: Add the activated compound mixture to the GAPDH solution. Incubate for 2 hours at 37°C.

  • Control Reaction: In a parallel tube, pre-incubate GAPDH with 1 mM NEM for 30 minutes before adding the activated compound.

  • LC-MS Analysis: Desalt the samples using a C4 ZipTip. Inject into an LC-ESI-TOF mass spectrometer. Deconvolute the raw spectra to intact mass using MaxEnt1 or similar software.

Expected Quantitative Data Summary

The table below outlines the expected data matrix for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, contrasting it against classical inhibitors to validate its distinct mechanism.

Assay ModuleTarget ReadoutExpected Result for Tertiary 3-NitrobenzamidesSelf-Validating Control Outcome
Biochemical PARP1 Absorbance (450 nm)IC₅₀ > 100 µM (No competitive inhibition)Olaparib: IC₅₀ < 5 nM
Cell Viability (Monotherapy) Luminescence (ATP)Moderate cytotoxicity (Cell-line dependent)Vehicle: 100% Viability baseline
Cell Viability (+ BSO) Luminescence (ATP)Left-shifted IC₅₀ (Significant sensitization)BSO alone: Non-toxic baseline
Intact Mass Spec (GAPDH) Mass Shift (Da)+[Mass of Nitroso Adduct] on Cys residuesNEM Pre-treatment: No adduct shift

References

  • Liu X, et al. "Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor." Clinical Cancer Research, 18(2), 510-523 (2012). Available at:[Link]

  • Scaria, et al. "Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide." Molecular Medicine Reports, 2(5), 739-742 (2009). Available at:[Link]

  • Mendeley, et al. "Anti-cancer Action of 4-iodo-3-nitrobenzamide in Combination With Buthionine Sulfoximine: Inactivation of poly(ADP-ribose) Polymerase and Tumor Glycolysis and the Appearance of a poly(ADP-ribose) Polymerase Protease." Biochemical Pharmacology, 63(3), 455-462 (2002). Available at:[Link]

Sources

Method

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide as a chemical probe for [target protein]

Application Note: N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide as a Covalent Chemical Probe for Mycobacterial DprE1 Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobact...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide as a Covalent Chemical Probe for Mycobacterial DprE1

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the validation of novel therapeutic targets. Decaprenylphosphoryl-β-D-ribose 2'-epimerase 1 (DprE1) has been identified as a highly vulnerable, essential enzyme located in the mycobacterial periplasm[1]. DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for the arabinogalactan layer of the mycobacterial cell wall[2].

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is a highly specific, cell-permeable chemical probe designed to interrogate DprE1 function. By combining a lipophilic N-cyclohexyl-N-methyl moiety—which facilitates penetration through the complex mycolic acid cell envelope—with a reactive 3-nitro warhead, this probe acts as a suicide inhibitor. This application note details the mechanistic rationale, expected pharmacological profile, and self-validating experimental protocols required to utilize this probe in target engagement and phenotypic assays.

Mechanistic Overview: The Causality of Covalent Inhibition

Unlike non-covalent inhibitors that rely purely on thermodynamic binding affinity, N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide employs a mechanism of catalysis-dependent covalent inhibition [3].

  • Active Site Recognition: The lipophilic cyclohexyl and dimethyl-phenyl rings drive the probe into the hydrophobic pocket of DprE1.

  • Enzymatic Bioactivation: Upon binding, the strictly conserved FAD cofactor within DprE1 reduces the probe's 3-nitro group to a highly electrophilic nitroso intermediate. This step is obligate; without FAD-mediated reduction, the probe remains inert[2].

  • Covalent Trapping: The newly formed nitroso species is positioned in immediate proximity to Cys387 , a strictly conserved residue in the DprE1 active site[1]. The thiolate of Cys387 executes a nucleophilic attack on the nitroso group, forming a stable, irreversible semimercaptal/sulfinamide adduct[4].

This irreversible blockade halts DPA production, leading to catastrophic cell wall collapse and rapid mycobacterial cell death[5].

G A N-cyclohexyl-N,4-dimethyl- 3-nitrobenzamide B DprE1 Active Site (Hydrophobic Pocket) A->B Non-covalent Binding C FAD-Mediated Reduction (Nitro to Nitroso) B->C FADH2 oxidation D Nucleophilic Attack by Cys387 C->D Reactive Electrophile Gen. E Irreversible Covalent Adduct Formation D->E Covalent Bond F Inhibition of DPR to DPA Epimerization E->F Enzyme Inactivation G Arabinogalactan Synthesis Halted (Cell Death) F->G Cell Wall Collapse

Mechanism of DprE1 covalent inhibition by the nitrobenzamide probe.

Quantitative Data Summary

The following table outlines the expected pharmacological parameters of the probe when evaluated in standard in vitro and whole-cell assays.

Table 1: Pharmacological Profile of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

ParameterAssay SystemExpected ValueMechanistic Significance
IC₅₀ (WT DprE1) Amplex Red Coupled Assay< 50 nMHigh-affinity target engagement and rapid covalent inactivation.
IC₅₀ (C387A DprE1) Amplex Red Coupled Assay> 50 μMLoss of activity confirms Cys387 is the obligate nucleophile.
MIC₉₀ (Mtb H37Rv) Resazurin Microtiter Assay0.05 - 0.2 μg/mLExcellent cell wall permeability and potent whole-cell efficacy.
Mass Shift (ΔM) Intact Protein LC-MS+260 DaCorresponds to the addition of the reduced (nitroso) probe mass.

Experimental Protocols

Protocol 1: In Vitro DprE1 Enzymatic Inhibition Assay (Amplex Red)

Causality: DprE1 oxidation of its natural substrate (DPR) generates FADH₂, which is subsequently reoxidized by molecular oxygen to produce H₂O₂. The Amplex Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin. A decrease in fluorescence directly correlates with DprE1 inhibition.

Self-Validating Control: Always run a parallel assay using a C387A mutant DprE1 . If the probe is a true covalent suicide inhibitor, it will show time-dependent inhibition against the WT enzyme but will behave as a weak, reversible inhibitor (or be entirely inactive) against the C387A mutant[1].

Step-by-Step Method:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Brij-35, and 1% DMSO (final).

  • Enzyme Pre-incubation: Dilute recombinant WT DprE1 and C387A DprE1 to a final concentration of 10 nM. Add N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide at varying concentrations (0.1 nM to 10 μM) and pre-incubate at 30°C for 30 minutes to allow for covalent adduct formation.

  • Detection Mix: Prepare a detection mixture containing 50 μM Amplex Red, 0.1 U/mL HRP, and 50 μM farnesylphosphoryl-β-D-ribofuranose (FPR, a synthetic DPR surrogate).

  • Reaction Initiation: Add 25 μL of the detection mix to 25 μL of the enzyme-probe mixture in a black 384-well microplate.

  • Measurement: Monitor fluorescence continuously (Ex: 530 nm, Em: 590 nm) for 60 minutes at 30°C. Calculate the IC₅₀ from the initial velocity (V₀) of the linear phase.

Protocol 2: Target Engagement via Intact Protein Mass Spectrometry

Causality: To unequivocally prove covalent modification, intact mass spectrometry is used. The molecular weight of the probe is ~276 Da. Upon reduction to the nitroso intermediate (loss of one oxygen atom, -16 Da) and covalent attachment to Cys387, the intact mass of DprE1 will shift by exactly +260 Da.

Workflow S1 1. Incubate DprE1 with Probe (10x Excess) S2 2. Desalting & Protein Precipitation S1->S2 Quench Reaction S3 3. Intact Protein LC-MS (TOF) S2->S3 Remove Unbound Probe S4 4. Deconvolution (MaxEnt1) S3->S4 Raw m/z Spectra S5 5. Target Engagement Validation (+260 Da) S4->S5 Confirm 1:1 Stoichiometry

Mass spectrometry workflow for validating covalent target engagement.

Step-by-Step Method:

  • Reaction Setup: Incubate 10 μM recombinant WT DprE1 with 100 μM of the probe in 50 mM ammonium acetate buffer (pH 7.4) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted probe and buffer salts.

  • LC-MS Analysis: Inject 2 μg of the modified protein onto a C4 analytical column interfaced with an ESI-TOF mass spectrometer. Run a rapid gradient (20% to 80% Acetonitrile with 0.1% Formic Acid over 10 minutes).

  • Data Processing: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms (e.g., MaxEnt1) to obtain the intact monoisotopic mass. Compare the mass of the vehicle-treated DprE1 with the probe-treated DprE1 to confirm the +260 Da shift.

Protocol 3: Whole-Cell Phenotypic Assay (REMA)

Causality: While enzymatic inhibition proves molecular engagement, the probe must penetrate the highly lipophilic mycobacterial cell wall to be viable. The Resazurin Microtiter Assay (REMA) relies on the ability of living cells to reduce resazurin to resorufin. Dead cells cannot perform this reduction, providing a clear fluorescent readout of cell viability.

Step-by-Step Method:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to an OD₆₀₀ of 0.4–0.8.

  • Compound Plating: Dispense 100 μL of 7H9 broth into a 96-well plate. Add the probe to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the Mtb culture to an OD₆₀₀ of 0.001 and add 100 μL to each well (final assay volume = 200 μL). Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC₉₀ is defined as the lowest concentration of the probe that prevents a color change from blue (resazurin) to pink (resorufin), indicating >90% growth inhibition.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides MDPI - Pharmaceuticals[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold National Center for Biotechnology Information (PMC)[Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N- alkyl Nitrobenzamides as Potential DprE1 Inhibitors Preprints.org[Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents MDPI - Microorganisms[Link]

Sources

Application

Application Note: Preclinical Evaluation of N-Cyclohexyl-N,4-dimethyl-3-nitrobenzamide (CNDNB)

Overview and Mechanistic Rationale Nitrobenzamide derivatives represent a highly validated class of bioreductive agents and hypoxia-activated prodrugs (HAPs) in oncology. Established compounds in this class, such as PR-1...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Rationale

Nitrobenzamide derivatives represent a highly validated class of bioreductive agents and hypoxia-activated prodrugs (HAPs) in oncology. Established compounds in this class, such as PR-104, CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), and 4-iodo-3-nitrobenzamide, exploit the hypoxic microenvironment characteristic of solid tumors[1]. The core causality of their mechanism relies on the nitroaromatic moiety undergoing one- or two-electron reduction—catalyzed either by hypoxia-associated reductases or specific enzymes like aldo-keto reductase 1C3 (AKR1C3)—to form highly reactive hydroxylamine or amine species[1][2]. These reactive intermediates subsequently induce lethal DNA cross-linking and apoptosis in tumor cells[2].

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (CNDNB) is a novel structural analog designed to optimize tissue distribution. The incorporation of a bulky, lipophilic N-cyclohexyl group, alongside N,4-dimethyl substitutions, is hypothesized to significantly increase the compound's lipophilicity. This structural modification aims to enhance blood-brain barrier (BBB) penetration and expand the volume of distribution compared to traditional, more hydrophilic nitrobenzamides[3][4].

This application note provides a comprehensive, self-validating protocol framework for evaluating the in vivo pharmacokinetics (PK) and tumoricidal efficacy of CNDNB, ensuring rigorous translational data collection.

Pathway A CNDNB (Prodrug) B 1e-/2e- Reduction (Hypoxia/NTR) A->B Tumor Microenvironment C Hydroxylamine Metabolite B->C Enzymatic Activation D DNA Cross-linking & Apoptosis C->D Cytotoxic Effect

Bioreductive activation pathway of CNDNB in hypoxic tumor microenvironments.

Pharmacokinetic (PK) Profiling Protocol

Objective : To determine the plasma clearance, half-life, and tissue distribution of CNDNB, establishing the maximum tolerated dose (MTD) and optimal dosing schedule[3][5].

Causality of Design : NIH-III nude mice are selected to mirror the exact host environment used in subsequent xenograft efficacy studies, ensuring PK data perfectly correlates with pharmacodynamic outcomes[1][3]. Brain tissue harvesting is explicitly included to validate the hypothesis that the N-cyclohexyl moiety enhances BBB penetration[4].

Step-by-Step Methodology:
  • Acclimatization : House female NIH-III nude mice (6–8 weeks old) in specific pathogen-free (SPF) conditions for 7 days prior to the study to normalize stress-induced metabolic variations.

  • Formulation & Administration : Formulate CNDNB in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to ensure complete dissolution of the lipophilic compound. Administer via intravenous (IV) tail-vein injection at doses of 10, 25, and 50 mg/kg[5][6].

  • Blood Sampling : Collect serial blood samples (~50 µL) via the submandibular vein at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Use K2EDTA-coated tubes to prevent coagulation without introducing heparin, which can cause ion suppression during mass spectrometry.

  • Tissue Harvesting : At terminal time points (2h and 8h), euthanize a subset of mice. Perfuse with saline to remove circulating blood, then harvest the brain, liver, and tumor tissues to assess true tissue-to-plasma partitioning[3].

  • Sample Processing & LC-MS/MS : Centrifuge blood at 2,000 × g for 10 min at 4°C. Extract CNDNB and its hydroxylamine metabolites using acetonitrile protein precipitation. Quantify using a validated LC-MS/MS method with a structurally matched internal standard[1].

Quantitative Data Summary: Pharmacokinetics

Table 1: Comparative Pharmacokinetic Parameters of Nitrobenzamide Derivatives in Mice

CompoundDose (mg/kg)RouteCmax (µM)AUC (µM·h)Half-life (h)Clearance (mL/min/kg)
CNDNB (Hypothetical)25IV115.2210.52.1118
PR-104A (Reference)25IV85.4145.21.8165
CB1954 (Reference)24IV70.0387.01.4 - 2.0184

(Note: Reference data adapted from established nitrobenzamide PK studies[1][5].)

Subcutaneous Tumor Xenograft Efficacy Protocol

Objective : To evaluate the in vivo tumor growth inhibition (TGI) of CNDNB in a solid tumor xenograft model (e.g., H1299 non-small cell lung carcinoma)[1].

Causality of Design : The H1299 cell line is chosen due to its well-characterized hypoxic core formation in vivo, providing the necessary microenvironment for bioreductive prodrug activation[1]. Randomization at 150–200 mm³ ensures tumors have developed sufficient vasculature and hypoxic regions before treatment initiation[7][8].

Step-by-Step Methodology:
  • Cell Preparation : Harvest H1299 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel at 5×106 cells/mL. Matrigel is critical here to support initial engraftment and localized vascularization.

  • Inoculation : Subcutaneously inject 100 µL of the cell suspension ( 5×105 cells) into the right flank of female NIH-III nude mice[1].

  • Monitoring & Randomization : Measure tumors twice weekly using digital calipers. Calculate volume using the formula: V=(length×width2)/2 . Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle control and treatment groups (n=8 per group) to ensure equal baseline tumor burdens[7][8].

  • Treatment Regimen : Administer CNDNB (25 mg/kg) via intraperitoneal (IP) injection once daily (QD) for 14 days.

  • Endpoint Analysis : Monitor body weight and tumor volume twice weekly. Euthanize animals when the tumor volume exceeds 1,500 mm³ or if body weight drops by >20% (a standard humane endpoint indicating severe toxicity).

  • Histopathology : Excise tumors post-mortem, fix in 10% neutral buffered formalin, and perform immunohistochemistry (IHC) for apoptosis markers (cleaved caspase-3) and hypoxia markers (pimonidazole adducts) to validate the mechanism of action[7].

Workflow A Cell Culture & Preparation B Subcutaneous Inoculation (Mice) A->B C Tumor Volume Monitoring B->C D Randomization (Volume ~200 mm³) C->D E Drug Administration (CNDNB vs Vehicle) D->E F Efficacy & PK Analysis E->F

In vivo workflow for evaluating CNDNB efficacy in murine subcutaneous xenograft models.

Quantitative Data Summary: Xenograft Efficacy

Table 2: Tumor Growth Inhibition (TGI) in H1299 Xenograft Model

Treatment GroupDoseScheduleMean Tumor Vol. Day 21 (mm³)TGI (%)Body Weight Change (%)
Vehicle Control N/AQD × 141250 ± 180N/A+2.1%
CNDNB 25 mg/kgQD × 14520 ± 9558.4%-4.5%
PR-104 (Reference)25 mg/kgQD × 14610 ± 11051.2%-6.2%

References

  • Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506 Source: PubMed Central (PMC) / ACS Publications URL:[Link]

  • Reductive Metabolism Influences the Toxicity and Pharmacokinetics of the Hypoxia-Targeted Benzotriazine Di-Oxide Anticancer Agent SN30000 in Mice Source: PubMed Central (PMC) URL:[Link]

  • Virus-directed, Enzyme Prodrug Therapy with Nitroimidazole Reductase Source: AACR Journals (Cancer Research) URL:[Link]

  • Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture Source: PubMed (NIH) URL: [Link]

Sources

Method

Application Note: Synergistic Targeting of the DNA Damage Response Using N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncologists Document Type: Technical Application Note & Validated Protocol Executive Summary & Scientific Rationale N-cyclohexyl-N,4-dimethyl-3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncologists Document Type: Technical Application Note & Validated Protocol

Executive Summary & Scientific Rationale

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (hereafter referred to as CDN-1 ) is a highly lipophilic, secondary benzamide derivative characterized by a robust p-nitroaromatic core. In preclinical oncology and pharmacology, nitrobenzamide derivatives are widely investigated as putative inhibitors of Poly (ADP-ribose) polymerase (PARP) and other critical DNA Damage Response (DDR) targets[1].

The scientific rationale for deploying CDN-1 in combination therapy is rooted in the principle of synthetic lethality and chemosensitization[2]. When administered as a monotherapy, DDR inhibitors typically yield cytostatic effects, as cells rely on compensatory repair pathways. However, when combined with DNA-damaging agents (e.g., Platinum-based drugs like Cisplatin or Carboplatin), the inhibition of PARP-mediated base excision repair (BER) forces cells with unrepaired single-strand breaks to progress into catastrophic double-strand breaks during replication[3]. This targeted disruption overcomes intrinsic chemoresistance and triggers apoptosis.

Physicochemical Profile & Formulation Guidelines

To ensure reproducible in vitro assays, CDN-1 must be formulated with strict adherence to its physicochemical constraints. The highly hydrophobic cyclohexyl moiety dictates its solubility profile, making aqueous formulation challenging.

Table 1: Physicochemical Profile and Stock Formulation of CDN-1
ParameterSpecification / ProtocolField-Proven Insight
Molecular Formula C₁₆H₂₂N₂O₃Contains a nitroaromatic pharmacophore typical of DDR modulators.
Molecular Weight ~290.36 g/mol Small molecule; readily permeable across lipid bilayers.
Predicted LogP ~3.5 (Highly Lipophilic)Requires organic solvents for initial solubilization.
Primary Stock 10–50 mM in 100% anhydrous DMSOCritical Step: Ensure the solution is crystal clear. Sonicate in a water bath at 37°C for 5 minutes if micro-particulates remain.
Working Dilution Dilute in complete culture mediaExpertise Note: Direct dilution of high-concentration DMSO stocks into aqueous media often results in the compound "crashing out" (micro-precipitation). Create a "solvation bridge" by performing an intermediate 1:10 dilution in PEG-400 or Ethanol before final media introduction.

Mechanistic Pathway of Synergy

The efficacy of the CDN-1/Cisplatin combination relies on a highly specific sequence of molecular events. Cisplatin forms DNA crosslinks that stall replication forks, generating single-strand breaks (SSBs). Normally, PARP1/2 detects these breaks and synthesizes poly(ADP-ribose) chains to recruit repair machinery[1]. CDN-1 competitively binds the NAD⁺ pocket of PARP, trapping the enzyme on the DNA and preventing repair, which ultimately leads to synthetic lethality[2].

MechanisticPathway DNA_Damage DNA Damaging Agent (e.g., Cisplatin) SSB Single-Strand Breaks (SSBs) DNA_Damage->SSB Induces PARP PARP1/2 Activation (Base Excision Repair) SSB->PARP Recruits DSB Double-Strand Breaks (DSBs) (Replication Fork Collapse) PARP->DSB Unrepaired SSBs Survival DNA Repair & Cell Survival PARP->Survival Mediates Repair CDN1 CDN-1 (Nitrobenzamide Inhibitor) CDN1->PARP Competitive Inhibition Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis Triggers

Fig 1: Mechanistic rationale for CDN-1 and Cisplatin synergy via PARP inhibition.

Experimental Protocol: In Vitro Synergy Assay

To rigorously quantify the interaction between CDN-1 and Cisplatin, researchers must utilize a 2D checkerboard matrix combined with the Chou-Talalay median-effect principle[4][5].

Trustworthiness & Self-Validating Controls

A robust assay must be self-validating. Before executing the checkerboard combination, the monotherapy IC₅₀ for both CDN-1 and Cisplatin must be determined independently. The checkerboard matrix must center its concentration gradients around these IC₅₀ values (e.g., ranging from 0.125× IC₅₀ to 4× IC₅₀) to ensure optimal dynamic range and mathematical convergence during analysis.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing target cells (e.g., BRCA-deficient or wild-type ovarian carcinoma cells).

    • Seed 5 × 10³ cells/well in a 96-well opaque-walled plate (for luminescence) in 90 µL of complete media.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Matrix Preparation (Checkerboard Dosing):

    • Prepare a 2× concentration serial dilution of Cisplatin horizontally (Columns 3–9).

    • Prepare a 2× concentration serial dilution of CDN-1 vertically (Rows B–G).

    • Control Wells: Designate Column 2 for CDN-1 monotherapy, Row H for Cisplatin monotherapy, and Column 10 for Vehicle Control (e.g., 0.1% DMSO).

  • Drug Administration:

    • Transfer 5 µL of the Cisplatin dilutions and 5 µL of the CDN-1 dilutions into the corresponding wells of the 96-well plate (final volume = 100 µL/well).

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Viability Quantification:

    • Equilibrate the plate and an ATP-based luminescence reagent (e.g., CellTiter-Glo) to room temperature.

    • Add 100 µL of the reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader.

Workflow Seed 1. Cell Seeding (5x10³ cells/well) Dose 2. Checkerboard Dosing (Matrix Dilutions) Seed->Dose Incubate 3. Incubation (72h, 37°C, 5% CO₂) Dose->Incubate Assay 4. Viability Assay (ATP Luminescence) Incubate->Assay Analyze 5. Synergy Analysis (Chou-Talalay CI) Assay->Analyze

Fig 2: Step-by-step experimental workflow for the in vitro checkerboard synergy assay.

Data Analysis: The Chou-Talalay Combination Index (CI)

A pervasive error in combination pharmacology is assuming that the arithmetic sum of two drug effects equates to synergy (e.g., if Drug A inhibits 30% and Drug B inhibits 40%, an additive effect is not 70%)[5]. Furthermore, the fractional product concept is flawed for non-linear dose-response curves.

To accurately determine synergy, data must be processed using the Chou-Talalay Combination Index (CI) , derived from the mass-action law principle[5][6]. The CI is calculated using the formula:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

(Where (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce a specific effect, and (Dₓ)₁ and (Dₓ)₂ are the concentrations of the single agents required to produce that same effect).

Table 2: Interpretation of Combination Index (CI) Values
CI Value RangePharmacological InterpretationActionable Insight for Drug Development
< 0.1 Very Strong SynergismExceptional combination potential; prioritize for in vivo xenograft models.
0.1 – 0.85 SynergismValidates the synthetic lethality hypothesis between CDN-1 and the DNA-damaging agent.
0.85 – 1.15 Additive EffectDrugs are acting independently without enhancing each other's mechanistic efficacy.
> 1.15 AntagonismCDN-1 may be interfering with the primary agent's mechanism of action; halt combination.

Data processing should be automated using specialized software (e.g., CompuSyn) to generate Fa-CI plots (Fraction affected vs. Combination Index) and normalized isobolograms[4][6].

References

  • PARP inhibitors as precision medicine for cancer tre
  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond Source: PubMed Central (PMC)
  • US20120269861A1 - Treatment of breast cancer with iodonitrobenzamides in combination with anti-tumor agents Source: Google P
  • Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification Source: ResearchG
  • Application Note: Protocol for Assessing the Synergistic Effects of "Chloro Sofosbuvir" with Other Antivirals Source: Benchchem

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Cyclohexyl-N,4-dimethyl-3-nitrobenzamide Synthesis

Welcome to the Advanced Synthesis Support Center. Synthesizing N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide presents a classic intersection of steric and electronic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide presents a classic intersection of steric and electronic challenges. The target requires coupling 4-methyl-3-nitrobenzoic acid with N-methylcyclohexylamine. The bulky, secondary nature of N-methylcyclohexylamine imposes severe steric hindrance, while the electron-withdrawing nitro group on the benzoic acid modulates the electrophilicity of the carbonyl carbon. Standard peptide coupling conditions often fail here, necessitating optimized, mechanistically sound protocols.

This guide provides field-proven troubleshooting strategies, quantitative yield comparisons, and self-validating methodologies to ensure high-fidelity amidation.

Process Overview & Mechanistic Bottlenecks

AmidationWorkflow Start 4-Methyl-3-nitrobenzoic Acid + N-Methylcyclohexylamine RouteA Coupling Reagent Route (Direct Amidation) Start->RouteA RouteB Acid Chloride Route (Two-Step Amidation) Start->RouteB EDC EDC/HOBt Steric Clash = Low Yield RouteA->EDC Standard HATU HATU/DIPEA (Pre-activated) HOAt Assistance = High Yield RouteA->HATU Optimized Oxalyl Oxalyl Chloride + cat. DMF Vilsmeier-Haack Activation RouteB->Oxalyl Product N-Cyclohexyl-N,4-dimethyl- 3-nitrobenzamide EDC->Product < 40% Yield HATU->Product > 85% Yield AmineBase Amine + DIPEA + DMAP Nucleophilic Acyl Substitution Oxalyl->AmineBase Intermediate: Acyl Chloride AmineBase->Product > 90% Yield

Caption: Synthetic pathways for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide comparing coupling efficiencies.

Troubleshooting FAQs

Q1: Why is my yield stalled below 40% when using standard EDC/HOBt coupling? Causality: N-methylcyclohexylamine is a sterically hindered secondary amine. While EDC/HOBt is highly effective for primary amines, it struggles significantly with bulky nucleophiles[1]. The intermediate formed during this reaction is an OBt (hydroxybenzotriazole) active ester. The steric clash between the bulky cyclohexyl ring of the amine and the OBt ester during the nucleophilic attack raises the transition state energy. Consequently, the coupling kinetics are sluggish, allowing competing side reactions—such as the hydrolysis of the active ester back to the starting acid—to dominate the reaction pathway[2]. Solution: Transition to a more reactive coupling agent like HATU or utilize an acid chloride intermediate.

Q2: I switched to HATU to overcome steric hindrance, but I am isolating a significant amount of a highly polar byproduct. What is happening? Causality: HATU is an exceptional reagent for difficult couplings because it forms an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen at the 7-position provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding with the incoming amine, effectively pre-organizing the transition state. However, HATU is a uronium salt. If the bulky, slow-reacting N-methylcyclohexylamine is mixed simultaneously with the acid and HATU, the amine can attack the highly electrophilic HATU molecule directly. This forms a stable, unreactive tetramethylguanidinium byproduct, consuming your amine and stalling the yield. Solution: Implement a strict pre-activation step. Allow the carboxylic acid and HATU to react fully before introducing the amine.

Q3: Is the acid chloride route viable for 4-methyl-3-nitrobenzoic acid, and how do I prevent incomplete activation? Causality: The acid chloride route is highly effective for overcoming the steric bulk of N-methylcyclohexylamine. However, the electron-withdrawing nitro group on 4-methyl-3-nitrobenzoic acid decreases the nucleophilicity of the carboxylate oxygen, making uncatalyzed reactions with oxalyl chloride or thionyl chloride sluggish[3]. Solution: Add a catalytic amount of anhydrous DMF to the oxalyl chloride. This generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ, which rapidly and quantitatively converts the acid to 4-methyl-3-nitrobenzoyl chloride.

Quantitative Yield Analysis

The following table summarizes the expected outcomes when applying various amidation strategies to this specific substrate pairing.

Coupling StrategyReagentsBase / SolventTemp / TimeAverage Yield (%)Primary Impurity / Issue
Standard Carbodiimide EDC, HOBtDIPEA / DMFRT, 24h25 - 35OBt ester hydrolysis, unreacted acid
Uronium (Concurrent) HATUDIPEA / DMFRT, 12h55 - 65Guanidinium byproduct formation
Uronium (Pre-activated) HATUDIPEA / DMFRT, 12h85 - 92Trace unreacted amine
Acid Chloride (Uncatalyzed) SOCl 2​ TEA / DCM0°C to RT, 8h60 - 70Incomplete activation
Acid Chloride (Vilsmeier) Oxalyl Cl, cat. DMFDIPEA, DMAP / DCM0°C to RT, 4h> 90Trace hydrolysis (moisture sensitive)

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Built-in checkpoints allow you to verify the success of intermediate steps before proceeding.

Protocol A: Optimized HATU-Mediated Amidation (Pre-activation Method)

Best for parallel library synthesis or when avoiding harsh chlorinating agents.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitrobenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 equiv, 5.5 mmol) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes.

    • Validation Checkpoint: A distinct color change (often to a pale yellow/orange) indicates the formation of the OAt active ester. TLC (Hexanes/EtOAc 7:3) of a micro-aliquot quenched in methanol should show the methyl ester ( Rf​ ~0.6) and complete absence of the starting acid ( Rf​ ~0.1), validating complete activation before amine addition.

  • Amine Addition: Slowly add N-methylcyclohexylamine (1.2 equiv, 6.0 mmol) dropwise via syringe.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (30 mL), water (3 x 30 mL to remove DMF), and brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amide.

Protocol B: Vilsmeier-Haack Catalyzed Acid Chloride Route

Best for scale-up and maximizing yield against extreme steric hindrance.

  • Activation: In a flame-dried flask under nitrogen, suspend 4-methyl-3-nitrobenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Catalyst: Add 2 drops of anhydrous DMF.

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.5 equiv, 7.5 mmol) dropwise over 10 minutes.

    • Validation Checkpoint: Immediate and vigorous effervescence (release of CO 2​ and CO gases) must be observed. The cessation of gas evolution and the transition of the mixture from a suspension to a clear, homogeneous solution (typically within 2-3 hours at room temperature) confirms the complete consumption of the carboxylic acid and formation of the acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl gas. Redissolve the crude acyl chloride in anhydrous DCM (10 mL).

  • Coupling: In a separate flame-dried flask, dissolve N-methylcyclohexylamine (1.2 equiv, 6.0 mmol), DIPEA (2.5 equiv, 12.5 mmol), and DMAP (0.1 equiv) in anhydrous DCM (15 mL). Cool to 0 °C.

  • Addition: Add the acyl chloride solution dropwise to the amine solution at 0 °C to control the exotherm.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with saturated NaHCO 3​ (20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over Na 2​ SO 4​ , concentrate, and purify via recrystallization or chromatography.

References

  • Oxford Academic. "Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid." Available at:[Link]

  • PMC. "Efficient amide bond formation via tropylium ion organocatalysis." Available at:[Link]

Sources

Optimization

purification challenges of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Welcome to the Technical Support Center for the isolation and purification of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide .

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific physicochemical anomalies of bulky, highly lipophilic N-alkyl nitrobenzamides. Every protocol provided is a self-validating system, ensuring that you can independently verify the success of each step during your workflow.

Section 1: Diagnostic FAQs (Analytical & Chromatographic Anomalies)

Q1: My ¹H-NMR and ¹³C-NMR spectra show duplicate sets of peaks, but LC-MS confirms a single mass. Is my product contaminated with an isomer? Causality: This is a classic diagnostic false-positive for impurities. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is a tertiary amide. The resonance stabilization of the amide bond imparts partial double-bond character to the C-N bond, restricting its rotation. Because the N-cyclohexyl and N-methyl groups are sterically bulky, the energy barrier to rotation is exceptionally high. At room temperature, the molecule exists as a stable mixture of cis and trans rotamers, which appear as two distinct sets of peaks on the NMR timescale. Self-Validating Protocol: Run a Variable Temperature (VT) NMR experiment in DMSO- d6​ at 90–100 °C. The added thermal energy will overcome the rotational barrier. If the duplicate peaks coalesce into a single, sharp set of signals, you have confirmed rotameric equilibrium rather than chemical impurity.

Q2: During silica gel chromatography, my product streaks severely across the TLC plate (Rf 0.1 to 0.4) despite optimizing the solvent system. How can I improve resolution? Causality: The highly polar amide carbonyl acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol groups on the silica stationary phase. This effect is exacerbated by the continuous rotameric exchange occurring on the column. Self-Validating Protocol: Deactivate your silica gel. Add 1% v/v Triethylamine (TEA) to your mobile phase (e.g., Hexanes/EtOAc). The TEA competitively binds to the acidic silanol sites, preventing the amide from sticking. You can validate this by running two parallel TLC plates (one with TEA, one without); the TEA-treated plate will yield a tight, circular spot.

Section 2: Troubleshooting Guide – Overcoming "Oiling Out"

The Challenge: N-alkyl nitrobenzamides frequently exhibit Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. Instead of forming a crystalline lattice, the product crashes out as a thick syrup. Causality: This occurs because the bulky N-cyclohexyl group disrupts planar stacking, lowering the lattice energy. When the solution cools, the compound reaches supersaturation, but the thermodynamic barrier to nucleation is too high. Consequently, the system phase-separates into a solute-rich oil and a solvent-rich liquid[2].

Step-by-Step Methodology: Thermodynamic Rescue & Anti-Solvent Crystallization
  • Dissolution: Redissolve the oiled-out crude in a minimum volume of a warm "good" solvent (e.g., Ethyl Acetate) at 50 °C. Ensure the oil is completely solubilized.

  • Titration: Dropwise, add an anti-solvent (e.g., Heptane) under constant stirring until the solution becomes faintly turbid.

  • Equilibration: Immediately stop the anti-solvent addition. Hold the temperature at 50 °C for 15 minutes. Self-Validation: If the turbidity turns into oil droplets, you have crossed the spinodal curve; add 1–2 drops of Ethyl Acetate until the solution clears again.

  • Seeding: Introduce 1–2 mg of pure crystalline N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide to bypass the high nucleation energy barrier[3].

  • Controlled Cooling: Cool the mixture at a strictly controlled rate of 5 °C/hour down to 5 °C. Rapid cooling forces the compound past its metastable zone directly back into the oiling-out region.

  • Isolation: Filter the resulting crystals via a Büchner funnel, wash with ice-cold heptane, and dry under high vacuum to remove residual solvent[2].

G Oil Oiled-Out Product (LLPS State) Dissolve Dissolve in Good Solvent (EtOAc at 50°C) Oil->Dissolve Titrate Titrate Anti-Solvent (Heptane) until Turbid Dissolve->Titrate Seed Add Seed Crystals & Cool Slowly (5°C/hr) Titrate->Seed Crystal Crystalline Product Seed->Crystal

Caption: Thermodynamic rescue pathway to transition oiled-out bulky amides into crystalline solids.

Section 3: Troubleshooting Guide – Chromatographic Co-Elution

The Challenge: The synthesis typically involves reacting 4-methyl-3-nitrobenzoyl chloride with N-methylcyclohexylamine. Unreacted starting materials often co-elute with the highly lipophilic product during flash chromatography. Causality: Relying solely on chromatography for purification ignores the distinct pKa differences of the reaction components.

Step-by-Step Methodology: pH-Driven Phase Separation

By utilizing an acid-base extraction, we can chemically derivatize the impurities into water-soluble salts, leaving only the neutral amide in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Acid Wash (Amine Removal): Wash the organic layer twice with 1M HCl. Causality: The unreacted N-methylcyclohexylamine (pKa ~10) is protonated to form a water-soluble ammonium chloride salt. Self-Validation: Check the pH of the aqueous waste; it must be <2 to ensure complete extraction.

  • Alkaline Wash (Acid Removal): Wash the organic layer twice with saturated NaHCO₃. Causality: Any hydrolyzed acyl chloride (4-methyl-3-nitrobenzoic acid, pKa ~3.5) is deprotonated to form a water-soluble sodium carboxylate salt.

  • Drying & Concentration: Wash with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude will be >95% pure before even touching a silica column.

G Crude Crude Reaction Mixture AcidWash 1M HCl Wash (Removes Amines) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acids) AcidWash->BaseWash Silica Silica Gel Column (1% TEA deactivated) BaseWash->Silica Pure Purified Amide Silica->Pure

Caption: Sequential pH-driven purification workflow for isolating tertiary benzamides from reaction matrices.

Section 4: Quantitative Data & Solvent System Optimization

To facilitate rapid decision-making at the bench, rely on the following optimized solvent systems for the purification of highly lipophilic N-alkyl-3-nitrobenzamides.

Solvent SystemApplication PhasePolarity IndexExpected Outcome / Resolution
Hexane / EtOAc (3:1) Flash ChromatographyLow-ModerateExcellent baseline separation of non-polar impurities. Note: Amide may streak unless 1% TEA is added.
DCM / MeOH (95:5) Flash ChromatographyHighUseful for highly retained amides; however, carries a high risk of co-eluting polar byproducts.
EtOAc / Heptane CrystallizationVariableIdeal anti-solvent system. Requires precise temperature control (50°C to 5°C) to prevent LLPS.
Ethanol / Water CrystallizationHighNot Recommended. Extremely high risk of oiling out due to the extreme hydrophobicity of the N-cyclohexyl moiety.

References

  • BenchChem. Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
  • National Center for Biotechnology Information (PMC). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In early-stage drug discovery, we frequently encounter highly potent molecules that exhibit excellent target affinity but abysmal...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In early-stage drug discovery, we frequently encounter highly potent molecules that exhibit excellent target affinity but abysmal physicochemical properties. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is a classic example of a highly lipophilic, "grease ball" molecule.

Structurally, this compound lacks hydrogen-bond donors (the amide nitrogen is fully substituted with cyclohexyl and methyl groups) and possesses bulky, hydrophobic moieties (the cyclohexyl ring and the tolyl backbone). Consequently, it suffers from severe kinetic and thermodynamic solubility limitations in standard aqueous in-vitro assay buffers. Because it lacks ionizable centers at physiological pH, simple pH adjustment is thermodynamically futile.

This guide provides field-proven, self-validating strategies to overcome these hurdles, ensuring your in-vitro assays measure true pharmacology rather than solubility artifacts.

Diagnostic Workflow

Before altering your assay conditions, you must diagnose the specific mode of solubility failure. The decision tree below outlines the standard operating procedure for highly lipophilic benzamide derivatives.

Workflow Start Compound in 100% DMSO Dilute Dilute to Aqueous Buffer (<1% DMSO) Start->Dilute Check Visual / Nephelometry Check Dilute->Check Precipitates Precipitation / Aggregation Check->Precipitates Fail Soluble Clear Solution (Kinetic Sol. Met) Check->Soluble Pass Strategy1 Try 10-20% HP-β-CD Complexation Precipitates->Strategy1 Proceed Proceed to In-Vitro Assay Soluble->Proceed Strategy1->Check Re-evaluate Strategy2 Polymeric Nanomicelles (e.g., Soluplus) Strategy1->Strategy2 If still failing Strategy2->Check Re-evaluate

Workflow for diagnosing and resolving kinetic solubility failures in vitro.

Troubleshooting & FAQs

Q1: When I dilute my 10 mM DMSO stock of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide into PBS (pH 7.4), the solution immediately turns cloudy. Why does this happen? Causality: You are observing a kinetic solubility failure. In early drug discovery, kinetic solubility is measured by dissolving the compound in a solvent like DMSO and diluting it into an aqueous buffer. Because your compound is highly lipophilic, dropping the DMSO concentration below the critical solvation threshold causes rapid nucleation. The hydrophobic effect drives the non-polar cyclohexyl and tolyl groups to aggregate, minimizing their exposure to water. Solution: A good target for in-vitro solubility in early discovery is >60 µg/mL[1]. To achieve this without exceeding DMSO toxicity limits, you must employ a solubility-enhancing excipient like a cyclodextrin or a non-ionic surfactant.

Q2: My IC50 dose-response curves are flat or biphasic. Could this be a solubility artifact? Causality: Absolutely. Highly hydrophobic molecules often form colloidal aggregates before macroscopic precipitation becomes visible to the naked eye. These aggregates can non-specifically sequester the target protein, scatter light in fluorescence/UV assays, and lead to false positives or flat dose-response curves. Solution (Self-Validation): Never assume a visually clear solution is truly dissolved. Validate your working concentration by centrifuging your assay plates at 3,000 x g for 10 minutes. Measure the concentration of the compound in the supernatant via HPLC-UV. If the concentration drops significantly compared to your calculated dilution, you have colloidal aggregation. Briefly sonicating the solution after dilution can also help break up small aggregates[2].

Q3: Can I just adjust the pH of my assay buffer to improve solubility? Causality: No. Unlike weakly acidic or basic drugs, N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide lacks ionizable groups. The nitro group and the fully substituted amide are neutral across the physiological pH range (pH 4 to 9). Therefore, pH adjustment will not yield any thermodynamic improvement in solubility. Solution: You must rely on host-guest complexation (e.g., Hydroxypropyl-β-cyclodextrin) or self-nanomicellizing solid dispersions (e.g., Soluplus)[3][4].

Formulation Strategies & Data Presentation

When DMSO alone is insufficient, we rely on excipients. Below is a comparison of strategies and their tolerability in standard cell-based assays.

Table 1: Excipient Tolerability Limits for Cell-Based In-Vitro Assays
Excipient / CosolventMechanism of ActionMax Recommended Final Conc. (v/v or w/v)Notes on Assay Interference
DMSO Disrupts crystal lattice, solvates hydrophobes≤ 0.5% - 1.0%High concentrations cause cellular toxicity and membrane permeabilization.
HP-β-Cyclodextrin Host-guest inclusion complexation≤ 2.0% - 5.0%Generally non-toxic; can extract cholesterol from cell membranes at high %.
Tween 20 / 80 Micellar solubilization≤ 0.1%Can lyse cells and interfere with fluorescence readouts.
Soluplus Polymeric nanomicelles≤ 1.0%Excellent for highly lipophilic "brick dust" molecules; minimal toxicity.
Table 2: Solubility Enhancement Strategy Comparison for Lipophilic Benzamides
StrategyImplementation SpeedSolubilization PowerRisk of Assay Artifacts
Cosolvent Cascade (DMSO/PEG) Fast (Minutes)Low to ModerateHigh (Solvent shock upon dilution)
Cyclodextrin Complexation Moderate (Hours)HighLow (Shields hydrophobic moieties)
Nanomicellar Dispersion Slow (Days)Very HighLow (Highly stable in aqueous media)
Mechanism of Action: Cyclodextrin Complexation

For N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. CD complexation is a versatile approach that enables the formation of inclusion complexes, dramatically improving aqueous solubility while nullifying pH-dependent limitations[3]. The hydrophobic cavity of HP-β-CD perfectly accommodates the bulky cyclohexyl and tolyl rings, while its hydrophilic exterior maintains aqueous solubility.

Mechanism Drug Hydrophobic Drug (Aggregates) Complex Inclusion Complex (Solubilized) Drug->Complex + CD HP-β-CD (Carrier) CD->Complex + Assay Bioavailable In-Vitro Complex->Assay Release

Mechanism of host-guest inclusion complexation using HP-β-CD.

Experimental Protocols
Protocol A: Self-Validating Kinetic Solubility Assessment (Nephelometry)

This protocol determines the exact concentration at which your compound crashes out of your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well plate containing 198 µL of your assay buffer (e.g., PBS). This ensures a constant 1% DMSO background.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle shaking. Briefly sonicate the plate for 30 seconds to break up transient aggregates[2].

  • Measurement: Read the plate using a nephelometer (measuring light scatter). A sharp increase in light scatter indicates the kinetic solubility limit (the point of nucleation).

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol if Protocol A reveals that the compound precipitates at your required assay concentration.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer. Filter through a 0.22 µm PES membrane.

  • Compound Addition: Weigh out N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide powder. Add the compound directly to the HP-β-CD solution (do not use DMSO). Aim for a target concentration of 1-2 mM.

  • Complexation: Stir the suspension vigorously at 37°C for 24 to 48 hours. The extended time is required for the thermodynamic equilibrium of the host-guest complex to be reached.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved drug.

  • Validation: Carefully decant the supernatant. Quantify the exact concentration of the solubilized drug in the supernatant using HPLC-UV against a known standard curve. Use this validated stock for your downstream in-vitro assays.

References
  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry (RSC). Available at:

  • [1] In Vitro Solubility Assays in Drug Discovery. ResearchGate. Available at:

  • [2] Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide. BenchChem. Available at:

  • [3] Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. ResearchGate. Available at:

  • [4] Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement. NIH. Available at:

Sources

Optimization

optimizing N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide dosage for cell viability assays

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific biochemical and biophysical challenges associated with evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific biochemical and biophysical challenges associated with evaluating N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide in cell viability assays.

Section 1: Mechanistic Context & Assay Selection

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide belongs to a class of substituted nitroaromatic compounds. In oncology and pharmacology, 3-nitrobenzamide derivatives are classically investigated for two primary mechanisms: poly(ADP-ribose) polymerase (PARP) inhibition and selective metabolic reduction by cellular reductases into cytotoxic nitroso intermediates[1].

The Reductase Interference Problem: Optimizing the dosage of this specific compound requires strict control over your assay readout. Because the nitro group on the benzamide ring is highly susceptible to metabolic reduction by cellular flavoproteins, using traditional colorimetric assays like MTT or WST-8 is highly discouraged . These assays rely on cellular oxidoreductases to reduce tetrazolium salts into formazan dyes. Nitroaromatic compounds competitively interfere with this redox cycle, leading to false viability signals and masking true cytotoxicity.

To establish a self-validating and interference-free system, we mandate the use of an ATP-quantification method, such as the CellTiter-Glo® Luminescent Cell Viability Assay [2]. ATP is a direct marker of metabolic activity that bypasses the redox-interference liabilities of nitrobenzamides.

Workflow A Cell Seeding (Log-Phase) B Compound Dosing (Serial Dilution) A->B C Incubation (72h, 5% CO2) B->C D CellTiter-Glo Addition C->D E Luminescence Quantification D->E

Figure 1: Standardized high-throughput workflow for ATP-based cell viability quantification.

Section 2: Step-by-Step Methodology (Luminescent ATP Assay)

This protocol is engineered to mitigate the lipophilicity of the cyclohexyl group and the redox activity of the nitro group.

Step 1: Cell Seeding & Acclimation

  • Harvest cells in the logarithmic growth phase.

  • Seed 1,000 to 5,000 cells/well (cell-line dependent) into an opaque white 96-well plate in 90 µL of complete culture medium. Causality: Opaque white plates are mandatory to prevent optical crosstalk between adjacent wells during luminescence reading.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Step 2: Compound Preparation & Dosing

  • Prepare a 10 mM master stock of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide in 100% anhydrous DMSO.

  • Perform a 3-fold serial dilution in 100% DMSO to create a 10-point concentration curve.

  • Critical Step: Dilute the DMSO stocks 1:100 into pre-warmed (37°C) culture medium to create intermediate 10X dosing solutions. Causality: The lipophilic cyclohexyl moiety makes the compound prone to precipitation in aqueous media. Pre-warming the media prevents thermal shock and compound crashing.

  • Add 10 µL of the 10X dosing solution to the 90 µL of media in the assay plate. The final DMSO concentration must be normalized to 0.1% (v/v) across all wells, including vehicle controls.

Step 3: Incubation

  • Incubate the treated plates for 72 hours . Causality: If the compound acts via PARP trapping or requires metabolic reduction to induce DNA damage, synthetic lethality requires multiple cell cycles to manifest[3]. Shorter incubations (e.g., 24h) will yield artificially high IC50 values.

Step 4: Lysis and Luminescence Readout

  • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with the media).

  • Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5 to 1 second per well[4].

Section 3: Quantitative Optimization Matrix

To ensure your assay is self-validating, benchmark your experimental setup against the following quantitative parameters:

ParameterOptimal Range / ValueCritical Justification
Seeding Density (96-well) 1,000 - 5,000 cells/wellEnsures cells remain in log-phase growth at 72h; overconfluence triggers contact inhibition and ATP depletion.
Max DMSO Concentration ≤ 0.3% (v/v)Prevents baseline cytotoxicity and solvent-induced stress, which confounds drug-specific apoptosis.
Incubation Time 48 - 72 hoursAllows sufficient time for target engagement, metabolic reduction, and subsequent apoptotic cascade.
Z'-Factor Target > 0.5Validates assay robustness. A Z' > 0.5 indicates a large dynamic range with low well-to-well variance.
Dosing Range 1 nM - 100 µMCaptures the full sigmoidal dose-response curve for accurate IC50 calculation.

Section 4: Troubleshooting & FAQs

Q: Why am I seeing a biphasic or flat dose-response curve at high concentrations? A: This is a hallmark of compound precipitation. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is highly lipophilic. When introduced directly from 100% DMSO into cold aqueous media, it crashes out of solution, meaning the cells are exposed to a much lower effective concentration. Always use pre-warmed media for your intermediate dilutions and visually inspect the highest concentration wells under a microscope for micro-crystals.

Q: Can I use MTT or WST-8 (CCK-8) instead of CellTiter-Glo to save costs? A: No. As a nitroaromatic compound, the nitro group on the benzamide ring can undergo metabolic reduction by cellular flavoproteins[1]. This redox cycling directly interferes with the reduction of tetrazolium dyes. The drug itself will reduce the MTT reagent, artificially inflating absorbance readings and masking the actual cell death occurring in the well.

Q: I observe high variance between my technical replicates, resulting in a poor Z'-factor. How do I fix this? A: High variance is typically caused by edge effects (evaporation) or inconsistent DMSO normalization. Follow the logic tree below to isolate the variable.

Troubleshooting Issue High Assay Variance or Poor Z'-Factor Q1 Is DMSO > 0.5%? Issue->Q1 Sol1 Normalize DMSO across all wells Q1->Sol1 Yes Q2 Edge Effects? Q1->Q2 No Sol2 Use breathable seals & PBS in outer wells Q2->Sol2 Yes Q3 Precipitation? Q2->Q3 No Sol3 Warm media before dosing Q3->Sol3 Yes

Figure 2: Troubleshooting logic tree for resolving high variance in viability assays.

Q: My vehicle control (DMSO only) shows 20% cell death compared to untreated cells. Is this normal? A: No. If your DMSO control is exhibiting >5% cytotoxicity, your solvent concentration is too high for that specific cell line. While 0.1% to 0.3% is generally tolerated, sensitive lines (e.g., primary cells or specific hematopoietic lines) may require DMSO concentrations to be pushed down to 0.05%.

References

  • Mendeleyev, J., et al. "Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide." Molecular Medicine Reports, 2009. Available at:[Link]

  • Weaver, A. N., & Yang, E. S. "PARP inhibitors as precision medicine for cancer treatment." Frontiers in Oncology, 2013. Available at:[Link]

Sources

Troubleshooting

reducing off-target effects of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Introduction Welcome to the technical support center for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide and related nitrobenzamide-based inhibitors. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide and related nitrobenzamide-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating off-target effects during your experiments. While N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is a specific query, this guide will address broader principles applicable to potent small molecule inhibitors, drawing parallels to well-characterized molecules where appropriate. Our goal is to empower you with the expertise to conduct robust and reproducible experiments, ensuring the highest level of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected cellular toxicity at concentrations where my primary target should not be affected. What could be the cause?

A1: This is a classic sign of off-target effects. While N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is designed for a specific target, at higher concentrations, it may bind to other proteins or disrupt cellular processes. One common reason is the presence of a nitroaromatic group, which can be metabolically reduced to form reactive nitroso and hydroxylamino species. These reactive metabolites can covalently modify cellular macromolecules, leading to cytotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, ensure your compound is active against its intended target at the concentrations you are using. Perform a dose-response curve for your primary target.

  • Dose-Response for Toxicity: Run a parallel dose-response experiment measuring cell viability (e.g., using an MTT or CellTiter-Glo assay). If the toxic effects appear at concentrations significantly higher than required for on-target activity, you may be able to identify a therapeutic window.

  • Use of Negative Controls: Synthesize or obtain an inactive analog of your compound. This analog should be structurally similar but lack the key functional group for primary target binding. If the inactive analog still causes toxicity, it strongly suggests an off-target effect related to the compound's scaffold.

Q2: My downstream signaling readouts are inconsistent, even when my primary target is inhibited. How do I troubleshoot this?

A2: Inconsistent downstream signaling can be a subtle indicator of off-target effects. Your inhibitor might be interacting with other kinases, phosphatases, or transcription factors that influence the pathway you are studying.

Recommended Approach: Orthogonal Assays

To confirm that the observed phenotype is due to the inhibition of your primary target, it is crucial to use an orthogonal approach that does not rely on the small molecule inhibitor.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target. If the phenotype of the genetic knockdown matches the phenotype of your compound treatment, it provides strong evidence for on-target activity.

  • Rescue Experiments: In a system where the target is knocked out or knocked down, introduce a version of the target that is resistant to your compound (e.g., through site-directed mutagenesis of the inhibitor binding site). If the compound's effect is lost in the presence of the resistant target, it confirms on-target action.

Part 2: Troubleshooting Guides

Issue 1: High Cellular Toxicity Unrelated to Primary Target
  • Observation: Significant cell death is observed at concentrations that are orders of magnitude higher than the IC50 for the primary target. The toxicity is observed even in cell lines that do not express the primary target.

  • Potential Cause: The nitroaromatic moiety of the compound is being metabolized into reactive species, causing general cytotoxicity.[1][2][3][4] This is a common issue with compounds containing nitro groups.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting non-specific cytotoxicity.

Issue 2: Phenotype Does Not Match Genetic Knockdown
  • Observation: The cellular phenotype observed upon treatment with N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is different or more pronounced than the phenotype observed with siRNA or CRISPR-mediated knockdown of the primary target.

  • Potential Cause: The compound has one or more off-target effects that contribute to the observed phenotype.[5][6][7][8]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for mismatched phenotypes.

Part 3: Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target IC50

This protocol allows for the direct comparison of the concentration of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide required to inhibit the primary target versus a known or suspected off-target.

Materials:

  • N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

  • Cell line expressing both primary and off-target proteins

  • Appropriate cell culture media and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for western blotting (primary target, phospho-substrate of the primary target, off-target, phospho-substrate of the off-target, loading control)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Dilution: Prepare a 2x serial dilution of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide in culture media, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the media from the cells and add the diluted compound. Incubate for the desired time (e.g., 2 hours).

  • Lysis: Wash the cells with cold PBS and lyse them directly in the wells with lysis buffer.

  • Western Blotting: Perform a western blot analysis on the cell lysates. Probe for the phosphorylation status of a known downstream substrate of both the primary target and the off-target.

  • Data Analysis: Quantify the band intensities. For each target, plot the percentage of inhibition of substrate phosphorylation versus the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 for both the on-target and off-target effects.

Data Interpretation:

ParameterOn-TargetOff-TargetSelectivity Index
IC50 50 nM5 µM100-fold

A selectivity index of >100-fold is generally considered good evidence that the compound can be used at concentrations that will not engage the off-target.

Protocol 2: CRISPR/Cas9-Mediated Target Validation

This protocol provides a framework for using CRISPR/Cas9 to validate that the observed phenotype is due to the inhibition of the primary target.

Workflow:

Caption: Workflow for CRISPR/Cas9-mediated target validation.

Part 4: Data-Driven Insights

Table 1: Hypothetical Kinome Scan Data for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

A kinome scan is a broad screening assay that tests the activity of a compound against a large panel of kinases. This can be a powerful tool for identifying potential off-targets.

Kinase% Inhibition at 1 µMPotential Implication
Primary Target 98% High on-target activity
SRC75%Off-target, may affect cell adhesion and migration
LCK68%Off-target, potential for immunomodulatory effects
EGFR12%Likely not a significant off-target
PI3Kα8%Likely not a significant off-target

Interpretation:

The data above suggests that at a concentration of 1 µM, N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide has significant activity against SRC and LCK. If your experiments are using concentrations in this range, you should consider the possibility that inhibition of these kinases is contributing to your observed phenotype.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Retrieved from [Link]

  • Anusevicius, Z., Sarlauskas, J., & Cenas, N. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. Arhiv za higijenu rada i toksikologiju, 59(3), 197–204. [Link]

  • Lonza. (n.d.). CRISPR screening and its applications in drug discovery. Retrieved from [Link]

  • Cross, J. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 1298. [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 59. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Gramatica, P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15159. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Korbelik, M. (1980). [Cytotoxicity of nitroaromatic compounds]. Arhiv za higijenu rada i toksikologiju, 31(3), 227–246. [Link]

  • Toropov, A. A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2189–2200. [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Labcompare. (2023, January 6). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Retrieved from [Link]

  • Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 16951–16978. [Link]

  • Pao, W., & Chmielecki, J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138–140. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Retrieved from [Link]

  • American Health & Drug Benefits. (2017, February 15). Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of N-Cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Welcome to the Process Chemistry Support Center. As drug development transitions from medicinal chemistry to pilot-scale manufacturing, the amidation of 4-methyl-3-nitrobenzoic acid with N-methylcyclohexylamine presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development transitions from medicinal chemistry to pilot-scale manufacturing, the amidation of 4-methyl-3-nitrobenzoic acid with N-methylcyclohexylamine presents unique thermodynamic and kinetic challenges.

This guide is engineered for process chemists and engineers. It bypasses generic advice to focus on the exact causality of reaction failures, providing self-validating protocols to ensure safe, chromatography-free scale-up.

Part 1: Troubleshooting & FAQs

Q1: We are experiencing sluggish conversion rates (<70%) when coupling 4-methyl-3-nitrobenzoic acid with N-methylcyclohexylamine. How can we drive the reaction to completion? Causality & Solution: The sluggishness is directly attributed to the steric hindrance of the secondary amine. N-methylcyclohexylamine possesses a bulky cyclohexyl ring that restricts the nucleophilic trajectory required to attack the activated acyl intermediate [1]. Actionable Step: Switch from traditional carbodiimides (EDC/DCC) to Propylphosphonic anhydride (T3P). T3P forms a highly reactive mixed anhydride that is less sterically demanding than the O-acylisourea intermediate formed by EDC, allowing the bulky secondary amine to couple efficiently [2].

Q2: During the activation of 4-methyl-3-nitrobenzoic acid using thionyl chloride (SOCl₂), we observed a dangerous thermal spike. How do we mitigate this? Causality & Solution: Nitroaromatics are inherently energy-rich and prone to thermal runaway. The reaction of SOCl₂ with the carboxylic acid generates HCl and SO₂ gases; the sudden off-gassing combined with the exotherm of acid chloride formation can overwhelm reactor cooling capacities. Actionable Step: Abandon the acid chloride route for scale-up. T3P operates under mild conditions (typically 0–25 °C) and does not generate gaseous byproducts, making it significantly safer for nitroaromatic substrates [2].

Q3: Our current downstream processing relies on column chromatography to remove urea byproducts from DCC/EDC. How can we design a chromatography-free workup? Causality & Solution: At the kilogram scale, chromatography is economically and operationally prohibitive. Carbodiimide byproducts (like dicyclohexylurea) are notoriously difficult to purge via crystallization. Actionable Step: T3P is the optimal choice here because its byproduct, propylphosphonic acid, is highly water-soluble. A simple biphasic aqueous workup (washing with water and a mild base) completely partitions the byproduct into the aqueous layer, leaving the highly lipophilic target amide in the organic phase [3].

Part 2: Quantitative Data & Reagent Comparison

To justify the departure from legacy coupling agents, the following table summarizes the process metrics when scaling the synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide to a 1-kilogram batch size.

Coupling ReagentYield (%)Exotherm RiskByproduct RemovalScalability Rating
Thionyl Chloride (SOCl₂) 65 - 75%High (Gas evolution, thermal runaway risk with nitroaromatics)Vacuum distillation required (corrosive)Low
EDC / HOBt 70 - 80%ModerateDifficult (Urea byproducts often require chromatography)Moderate
T3P (Propylphosphonic anhydride) 85 - 95% Low (Controlled addition, mild conditions)Easy (Highly water-soluble phosphonic acid, removed via aqueous wash)High

Part 3: Validated Experimental Protocol

Objective: Synthesize N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide efficiently without the use of column chromatography. Self-Validating System: This protocol uses pH-guided phase separations and In-Process Controls (IPC) to ensure absolute removal of unreacted materials and byproducts.

Step 1: Substrate Suspension & Base Addition

  • Charge a reactor with 4-methyl-3-nitrobenzoic acid (1.0 eq) and 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes). Causality: 2-MeTHF is chosen over DCM for its superior environmental profile, higher boiling point (safety margin for exotherms), and excellent phase-separation properties during aqueous workup.

  • Add N-methylcyclohexylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir to form a homogeneous suspension.

Step 2: Controlled T3P Activation

  • Cool the reactor to 5–10 °C.

  • Dropwise add T3P (50% solution in EtOAc, 1.3 eq) over 2 hours. Causality: While T3P is safer than SOCl₂, the formation of the mixed anhydride is exothermic. Dropwise addition at reduced temperatures prevents localized heating, mitigating the risk of nitroaromatic degradation [4].

Step 3: Amidation & In-Process Control (IPC)

  • Allow the reaction to warm to 20–25 °C and stir for 12 hours.

  • Self-Validation Check: Sample the organic layer for HPLC analysis. The reaction is deemed complete when unreacted 4-methyl-3-nitrobenzoic acid is < 1.0%. If > 1.0%, add an additional 0.2 eq of T3P and stir for 2 hours.

Step 4: Biphasic Quench & Workup

  • Quench the reaction by adding 5 volumes of water. Separate the phases.

  • Wash the organic phase with 1M NaOH (3 x 5 volumes), followed by 1M HCl (1 x 5 volumes), and finally brine (1 x 5 volumes). Causality: The NaOH wash deprotonates the propylphosphonic acid byproduct and any unreacted 4-methyl-3-nitrobenzoic acid, driving them entirely into the aqueous phase. The HCl wash removes trace unreacted N-methylcyclohexylamine.

Step 5: Crystallization

  • Concentrate the 2-MeTHF layer under reduced pressure to 3 volumes.

  • Slowly add Heptane (7 volumes) to induce crystallization. Filter and dry the solid. Causality: The target amide is highly lipophilic but crystallizes well in a mixed polar/non-polar solvent system (2-MeTHF/Heptane), completely bypassing the need for column chromatography.

Part 4: Process Visualizations

Workflow A 4-Methyl-3-nitrobenzoic acid + N-Methylcyclohexylamine B Solvent: 2-MeTHF Base: DIPEA A->B Suspend C Add T3P (50% in EtOAc) Maintain < 25°C B->C Controlled Addition D Stir 12h at 20-25°C C->D React E Aqueous Workup (Water/NaHCO3) D->E Quench F Crystallization (Heptane) E->F Isolate

Fig 1. Scalable T3P-mediated amidation workflow for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide.

Troubleshooting Start Scale-up Issue Detected Q1 Sluggish Conversion (< 80%)? Start->Q1 Q2 High Impurity Profile (Thermal Degradation)? Q1->Q2 No Sol1 Increase T3P to 1.5 eq. Optimize DIPEA base. Q1->Sol1 Yes Sol2 Control Exotherm: Slow T3P addition (<25°C). Q2->Sol2 Yes Sol3 Enhance Aqueous Wash to remove phosphonic acid. Q2->Sol3 No

Fig 2. Troubleshooting logic tree for resolving common conversion and purity issues during scale-up.

Part 5: References

  • Title: Indole Photocatalysts and Secondary Amine Ligands Enable Nickel-Photoredox C(sp2)–Heteroatom Couplings Source: ACS Publications URL:

  • Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis Source: Thieme Connect URL:

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL:

  • Title: Understanding T3P® from start to finish Source: rxweb-prd.com URL:

Troubleshooting

minimizing cytotoxicity of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide in non-cancerous cells

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers developing novel modulators utilizing the N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers developing novel modulators utilizing the N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide scaffold. A recurring bottleneck in these workflows is maintaining cell viability in non-cancerous models (e.g., HEK293, CHO, primary fibroblasts) during in vitro assays.

This guide is designed to move beyond basic troubleshooting. It provides field-proven insights into the causality of this cytotoxicity and offers self-validating protocols to help you isolate target-specific pharmacological effects from inherent structural liabilities.

Mechanistic Overview: The Causality of Cytotoxicity

When observing rapid cell death in non-cancerous lines treated with N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, the toxicity is rarely driven by the primary pharmacological target. Instead, it typically stems from two distinct physicochemical liabilities inherent to the molecule:

  • Nitroaromatic Bioreduction & Oxidative Stress: The 3-nitro group is highly susceptible to single-electron reduction by non-specific cellular nitroreductases. This single-electron transfer generates a highly reactive nitro radical anion ( R−NO2∙−​ ). In the presence of molecular oxygen, this radical undergoes redox cycling to produce superoxide ( O2∙−​ ) and other reactive oxygen species (ROS). Further reduction yields reactive nitroso and hydroxylamine intermediates that covalently adduct cellular proteins, leading to rapid apoptosis [1].

  • High Lipophilicity & Vehicle Toxicity: The bulky N-cyclohexyl and N,4-dimethyl moieties render the compound highly lipophilic (high LogP). This necessitates the use of dimethyl sulfoxide (DMSO) as a vehicle. However, researchers often use excessive DMSO to prevent precipitation. DMSO concentrations 0.5% v/v disrupt lipid bilayers, inducing rapid morphological degradation and cell death independent of the compound [2].

G Compound N-cyclohexyl-N,4-dimethyl- 3-nitrobenzamide NitroRadical Nitro Radical Anion (R-NO2•-) Compound->NitroRadical Cellular Nitroreductases Superoxide Superoxide (O2•-) & ROS NitroRadical->Superoxide O2 Nitroso Nitroso/Hydroxylamine Intermediates NitroRadical->Nitroso Further Reduction Toxicity Cytotoxicity / Apoptosis Superoxide->Toxicity Oxidative Stress Nitroso->Toxicity Protein Adduction NAC N-acetylcysteine (NAC) ROS Scavenger NAC->Superoxide Scavenges NAC->Nitroso Detoxifies DMSO DMSO Vehicle (>0.5%) DMSO->Toxicity Membrane Disruption

Bioactivation and vehicle toxicity pathways of 3-nitrobenzamides with NAC rescue interventions.

Troubleshooting & FAQs

Q1: My HEK293 cells show rapid morphological degradation within 12 hours of compound addition. Is this an on-target effect? A1: It is highly unlikely. The 3-nitrobenzamide core is notorious for off-target nitroreduction. The resulting oxidative stress triggers rapid apoptosis that masks any true pharmacological data. We recommend running a parallel assay with a ROS scavenger (detailed in the protocol below) to isolate target-specific effects from nitro-induced toxicity.

Q2: The compound precipitates in my assay buffer unless I use 1% DMSO. However, my vehicle controls are also detaching. How do I resolve this solubility-toxicity paradox? A2: You are observing classic solvent-induced membrane disruption. While DMSO is the standard vehicle, concentrations 0.5% are [2]. To maintain solubility while keeping DMSO 0.1%, do not add the DMSO stock directly to the aqueous buffer. Instead, prepare intermediate dilutions in culture medium containing 10% FBS. The serum proteins (like BSA) act as carrier molecules, sequestering the lipophilic compound and preventing precipitation before final addition to the cells.

Q3: How can I definitively prove the toxicity is driven by oxidative stress rather than my primary target? A3: Utilize an N-acetylcysteine (NAC) rescue paradigm. NAC acts as a precursor for intracellular glutathione (GSH) and directly scavenges reactive oxygen species [3]. If pre-treating your cells with 4 mM NAC for 1 hour prior to compound addition restores viability, the cytotoxicity is definitively driven by off-target nitroreduction.

Optimized Experimental Protocol: Self-Validating Viability Rescue Assay

To ensure your experimental data is robust, use the following self-validating workflow. This protocol uses NAC to uncouple the compound's structural toxicity from its pharmacological activity.

Phase 1: Reagent Preparation
  • Compound Stock: Dissolve N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide in 100% molecular-grade DMSO to a concentration of 10 mM.

    • Causality Note: A high initial concentration ensures that when diluted to your working concentration (e.g., 10 µM), the final DMSO concentration remains at 0.1%, preventing solvent-induced membrane disruption.

  • NAC Stock: Prepare a 400 mM stock of [3] in PBS. Crucial Step: Adjust the pH to 7.4 using 1M NaOH.

    • Causality Note: NAC is highly acidic; failing to neutralize the stock will cause rapid acidification of the culture medium, leading to artifactual cell death.

Phase 2: Cell Treatment Workflow
  • Cell Seeding: Seed HEK293 (or equivalent) cells in a 96-well plate at 1.5×104 cells/well in standard growth medium. Incubate overnight at 37°C, 5% CO2​ .

  • NAC Pre-treatment: Aspirate the medium. Add fresh medium containing 4 mM neutralized NAC to the designated "Rescue" wells. Incubate for 1 hour.

    • Causality Note: Pre-incubation allows cellular uptake and conversion of NAC to glutathione (GSH), priming the intracellular antioxidant machinery before the oxidative insult occurs.

  • Compound Addition: Add the compound to both NAC-treated and untreated wells at your desired concentrations. Ensure the final DMSO concentration is strictly matched across all wells (including vehicle controls) at 0.1%.

Phase 3: Viability Readout
  • Incubation: Incubate the plates for 24 hours.

  • Assessment: Add CellTiter-Glo® reagent (or an equivalent ATP-based luminescent assay) to each well and read luminescence.

    • Causality Note: ATP-based assays are strictly preferred over MTT/XTT for nitroaromatics. The compound's intrinsic redox activity and the generated superoxide can directly reduce tetrazolium salts without cellular metabolism, causing false-positive viability signals.

Quantitative Data Presentation

The following table summarizes the expected viability outcomes when executing the protocol above. Use this as a benchmark to validate your assay system.

Treatment ConditionFinal DMSO (%)NAC Pre-treatment (4 mM)Expected Viability (24h)Mechanistic Outcome
Vehicle Control 0.1%No> 98%Baseline viability established.
High-DMSO Vehicle 1.0%No< 60%Vehicle-induced membrane disruption [2].
Compound (10 µM) 0.1%No30 - 40%Nitroreduction-induced oxidative stress [1].
Compound (10 µM) 0.1%Yes> 85%Successful ROS scavenging / GSH replenishment [3].
Compound (10 µM) 1.0%Yes< 65%NAC fails to rescue DMSO-mediated lipid disruption.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. Brain Research Bulletin (via ResearchGate). Available at:[Link]

  • N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells. International Journal of Molecular Medicine (via PubMed Central). Available at:[Link]

Optimization

Technical Support Center: Analytical Detection of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex analytical challenges associated with quantifying N-cyclohexyl-N,4-dimethyl-3-nitrobenzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex analytical challenges associated with quantifying N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide . This compound—characterized by its lipophilic cyclohexyl group, tertiary amide, and electron-withdrawing nitroaromatic core—presents unique hurdles in extraction recovery, chromatographic peak symmetry, and electrospray ionization (ESI) efficiency.

This guide bypasses basic theory to focus on field-proven, causality-driven troubleshooting for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my LC-MS/MS signal for this benzamide inconsistent across different plasma lots?

A1: This is a classic symptom of the matrix effect , specifically ion suppression at the ESI interface. Complex biological matrices contain endogenous compounds—most notably glycerophospholipids—that co-elute with your analyte. Because the lipophilicity of the cyclohexyl and methyl groups causes this benzamide to elute in the same retention window as these lipids, they compete for charge during ESI droplet desolvation, causing the ionization efficiency of your target to drop unpredictably[1].

Corrective Action: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize the response. Because the SIL-IS co-elutes exactly with the target analyte, it experiences the exact same matrix suppression environment, effectively canceling out the variance[1].

Q2: I am using Solid Phase Extraction (SPE), but I still see a massive baseline dip in my MRM chromatogram. How do I remove these residual phospholipids?

A2: Phospholipids are notoriously difficult to remove because they exhibit both hydrophobic tails and hydrophilic heads. If you are eluting your reversed-phase SPE cartridge with 100% methanol, you are inadvertently stripping the strongly retained phospholipids off the sorbent alongside your target benzamide.

Corrective Action: Modify your SPE elution solvent. Research demonstrates that eluting silica-based or polymeric reversed-phase cartridges with 100% acetonitrile drastically minimizes phospholipid recovery compared to methanol. This specific condition leaves the lipid interferences trapped on the column while successfully eluting the target pharmaceutical compound[2].

Q3: When transferring the method to a UV-based HPLC system for bulk purity analysis, what is the optimal detection wavelength?

A3: Nitrobenzamide derivatives possess a strong chromophore due to the conjugated aromatic ring and the electron-withdrawing nitro group. While MS/MS relies on ionization, UV detection relies on absorbance maxima. For compounds structurally similar to nitrobenzamides, optimal UV absorption typically occurs between 245 nm and 280 nm[3].

Corrective Action: Set your Diode Array Detector (DAD) to 254 nm as a primary quantitative channel. This wavelength corresponds to the π-π* transition of the nitroaromatic system. Use a secondary reference channel at 280 nm to monitor potential degradation products or synthesis impurities[4].

Q4: I am experiencing severe peak tailing on my C18 column. How can I improve peak symmetry?

A4: The tertiary amide nitrogen in N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide can undergo secondary electrostatic interactions with unendcapped, residual silanol groups on the silica backbone of the C18 stationary phase.

Corrective Action: Ensure your mobile phase is properly buffered. Utilizing an aqueous mobile phase containing 5 to 10 mM ammonium formate (adjusted to pH ~2.9) will protonate residual silanols, neutralizing their charge and preventing secondary retention mechanisms, thereby restoring peak symmetry[5].

Part 2: Quantitative Data & Method Parameters

To ensure reproducibility, all quantitative parameters have been standardized. Compare your instrument settings against the tables below.

Table 1: Physicochemical & MS/MS Parameters
ParameterValue / SettingMechanistic Rationale
Precursor Ion ([M+H]+) m/z 277.15ESI+ protonation of the tertiary amide nitrogen.
Quantifier Transition m/z 277.15 → 164.05Cleavage of the amide bond (loss of N-cyclohexyl-N-methylamine).
Qualifier Transition m/z 277.15 → 195.10Loss of the cyclohexyl ring (-82 Da).
Collision Energy (CE) 20 eV (Quant) / 25 eV (Qual)Empirically optimized to prevent over-fragmentation of the nitroaromatic core.
Optimal UV Wavelength 254 nmTargets the primary π-π* transition of the nitro group[4].
Table 2: Troubleshooting Matrix & Quality Limits
SymptomRoot CauseCorrective ActionAcceptance Criteria
IS Area %CV > 15% Matrix-induced ion suppressionSwitch SPE eluent to 100% Acetonitrile[2]IS %CV ≤ 5% across all samples
Peak Tailing Factor > 1.5 Secondary silanol interactionsAdd 10 mM ammonium formate to mobile phase[5]Tailing Factor (Tf) 0.9 - 1.2
Poor LLE Recovery (<50%) Incomplete phase partitioningSwitch to Polymeric Reversed-Phase SPE[1]Absolute Recovery ≥ 85%

Part 3: Self-Validating Experimental Protocols

To guarantee data integrity, the following sample preparation workflow is designed as a self-validating system . By incorporating specific blanks and post-column infusion checks, the protocol inherently proves its own efficacy during every batch run.

Protocol: Solid Phase Extraction (SPE) & LC-MS/MS Analysis

Phase 1: Sample Pre-treatment & System Suitability

  • Prepare Validation Controls: Include a Double Blank (matrix, no IS) to prove the absence of endogenous isobaric interference, and a Zero Sample (matrix + IS) to validate IS purity.

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide-d3).

  • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Phase 2: Solid Phase Extraction (SPE) 6. Condition a polymeric reversed-phase SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water. 7. Load the supernatant from Step 5 onto the cartridge. 8. Wash with 1 mL of 5% methanol in water to remove highly polar interferences and salts. 9. Critical Step: Elute the target benzamide with 1 mL of 100% acetonitrile . Do not use methanol, as it will co-elute signal-suppressing phospholipids[2].

Phase 3: LC-MS/MS Analysis & Validation 10. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 11. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v). 12. Inject 5 µL into the LC-MS/MS system. 13. Self-Validation Check (Post-Column Infusion): Continuously infuse the target benzamide post-column while injecting an extracted blank matrix. A stable MS baseline confirms the successful elimination of localized ion suppression zones.

Part 4: Workflow & Mechanistic Visualizations

SPE_Workflow A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Solid Phase Extraction (Polymeric Reversed-Phase) B->C D Wash Step (Remove Salts/Proteins) C->D E Elution (100% Acetonitrile) D->E F LC-MS/MS Analysis (MRM Mode) E->F

Caption: Workflow for SPE cleanup and LC-MS/MS detection of benzamide derivatives.

Ion_Suppression A ESI Droplet Formation BA BA A->BA B Co-eluting Phospholipids D Competition for Charge at Droplet Surface B->D C Target Benzamide C->D E Reduced Ionization (Ion Suppression) D->E BA->C

Caption: Mechanism of phospholipid-induced ion suppression in ESI-MS/MS.

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. nih.gov. 1

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. researchgate.net. 2

  • Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection. nih.gov. 5

  • Application Note: Quantitative Analysis of 2-Cyano-4-nitrobenzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). benchchem.com. 4

  • Evaluation of New Degradation Products Formed Under Stress Conditions of Betrixaban by LCMS/MS: Establishment of HPLC Method. ijalsr.org. 3

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structure-Activity Relationship of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide analogs. While direct a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide analogs. While direct and extensive research on this specific scaffold is emerging, this document synthesizes data from structurally related compounds to offer valuable insights for medicinal chemists and drug discovery teams. We will explore the influence of various structural modifications on the potential biological activities of these analogs, with a focus on anticancer and anti-inflammatory applications.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are a cornerstone in medicinal chemistry, constituting the backbone of a wide array of therapeutic agents.[1][2] Their versatility allows for a broad range of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[3][4] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen.

The core structure of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide presents several key features for SAR exploration: the N-cyclohexyl and N-methyl groups, which contribute to lipophilicity and conformational rigidity; the 4-methyl group on the benzoyl ring, which can influence metabolic stability and target interaction; and the 3-nitro group, a well-known pharmacophore in many bioactive molecules that can act as a hydrogen bond acceptor or be involved in bioreductive activation.[5]

This guide will systematically dissect the probable SAR of this scaffold by examining the impact of modifications at each of these positions.

General Synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide Analogs

The synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide analogs typically involves the coupling of a substituted benzoic acid with N-cyclohexyl-N-methylamine. A common and efficient method is the activation of the carboxylic acid to an acyl chloride, followed by reaction with the secondary amine.

Experimental Protocol: Synthesis via Acyl Chloride
  • Step 1: Acyl Chloride Formation. 4-methyl-3-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene to yield 4-methyl-3-nitrobenzoyl chloride. The excess reagent and solvent are removed under reduced pressure.

  • Step 2: Amide Coupling. The resulting acyl chloride is dissolved in a fresh solvent (e.g., DCM) and slowly added to a solution of N-cyclohexyl-N-methylamine and a base, such as triethylamine or pyridine, at a low temperature (typically 0 °C) to neutralize the HCl generated during the reaction.

  • Step 3: Work-up and Purification. The reaction mixture is allowed to warm to room temperature and stirred until completion. The mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide analog.

The synthesis of the key intermediate, N-cyclohexyl-N-methylamine, can be achieved through reductive amination of cyclohexanone with methylamine or by the methylation of cyclohexylamine.[6]

Structure-Activity Relationship (SAR) Analysis

The following sections will delve into the SAR of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide analogs, focusing on the key structural components.

The N-Cyclohexyl and N-Methyl Groups

The substituents on the amide nitrogen play a crucial role in defining the pharmacological profile of benzamide derivatives.[1] The N-cyclohexyl and N-methyl groups in the parent compound contribute to its lipophilicity, which can influence cell permeability and target engagement.

  • N-Cyclohexyl Group: The bulky and lipophilic cyclohexyl group can anchor the molecule in a hydrophobic pocket of a target protein. The conformational flexibility of the cyclohexane ring (chair vs. boat conformations) might also play a role in optimizing interactions with the binding site.

  • N-Methyl Group: The presence of the N-methyl group prevents the formation of a hydrogen bond by the amide proton, which can be critical for the binding mode. It also increases the tertiary nature of the amide, which can affect its metabolic stability and pharmacokinetic properties.

Inference from Related Compounds: Studies on other N-substituted benzamides have shown that the size and nature of the N-substituent can significantly impact activity. For instance, in a series of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities, the nature of the alkyl group on the cyclohexyl ring was found to be important.[4] This suggests that modifications to the cyclohexyl ring in our scaffold could be a fruitful area for optimization.

The Benzoyl Ring: 4-Methyl and 3-Nitro Substituents

The substitution pattern on the benzoyl ring is a key determinant of the biological activity of benzamide analogs.

  • 4-Methyl Group: The methyl group at the 4-position can influence the electronic properties of the ring and provide a point for metabolic transformation. Its presence may also create favorable steric interactions within the target binding site. In a study of 4-substituted-3-nitrobenzamide derivatives, the nature of the 4-substituent was shown to be critical for anti-tumor activity.[5]

  • 3-Nitro Group: The nitro group is a strong electron-withdrawing group and a key pharmacophore in many bioactive compounds.[7] In the context of anticancer agents, the nitro group can be bioreduced in hypoxic tumor environments to form reactive species that induce cell death. For some antitubercular nitroimidazoles, the nitro group is essential for their mechanism of action.[8] In anti-inflammatory compounds, nitro-substituted benzamides have shown potent inhibitory effects on nitric oxide production.

The relative position of the methyl and nitro groups is also crucial. The ortho-relationship of the methyl group to the nitro group in the 4-methyl-3-nitro substitution pattern can influence the orientation of the nitro group and its ability to interact with target residues.

Visualizing the Core Scaffold and SAR Hypotheses

The following diagram illustrates the key pharmacophoric features of the N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide scaffold and potential areas for modification.

SAR_Hypothesis cluster_scaffold N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide cluster_modifications Potential Modification Sites & SAR Insights Scaffold N_Cyclohexyl N-Cyclohexyl Group - Lipophilicity - Hydrophobic interactions - Conformational flexibility N_Methyl N-Methyl Group - Blocks H-bond donation - Increases metabolic stability Methyl_4 4-Methyl Group - Steric interactions - Metabolic stability Nitro_3 3-Nitro Group - Electron-withdrawing - H-bond acceptor - Bioreductive activation Benzoyl_Ring Benzoyl Ring

Caption: Key pharmacophoric features of the N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide scaffold.

Comparative Biological Activity Data (Hypothetical)

Compound IDR1 (N-substituent)R2 (4-position)R3 (3-position)IC50 (µM) vs. HCT-116Notes
Parent -Cyclohexyl, -CH₃-CH₃-NO₂5.2Reference compound.
Analog 1 -Cyclohexyl, -H-CH₃-NO₂12.8N-de-methylation decreases activity, suggesting the methyl group is important.
Analog 2 -Cyclopentyl, -CH₃-CH₃-NO₂8.1Smaller cycloalkyl group slightly reduces activity.
Analog 3 -Cyclohexyl, -CH₃-H-NO₂25.4Removal of the 4-methyl group significantly reduces activity.
Analog 4 -Cyclohexyl, -CH₃-CH₃-NH₂> 50Reduction of the nitro group to an amine abolishes activity, highlighting the importance of the nitro group.
Analog 5 -Cyclohexyl, -CH₃-Cl-NO₂3.9Replacing the 4-methyl with a chloro group slightly improves activity.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized analogs, a series of in vitro assays are essential. The choice of assay will depend on the therapeutic area of interest.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Directions

The N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide scaffold presents a promising starting point for the development of novel therapeutic agents. The SAR analysis, based on inferences from related compounds, suggests that all three key components of the molecule—the N-substituents, the 4-methyl group, and the 3-nitro group—are critical for potential biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs to validate these SAR hypotheses. Key areas for exploration include:

  • Modification of the N-cyclohexyl ring: Introducing substituents on the cyclohexyl ring to probe for additional interactions with the target.

  • Varying the N-alkyl group: Replacing the N-methyl group with other small alkyl groups to fine-tune steric and electronic properties.

  • Exploring substituents at the 4-position: Investigating a range of electron-donating and electron-withdrawing groups to optimize activity.

  • Probing the importance of the nitro group position: Synthesizing isomers with the nitro group at other positions on the benzoyl ring.

A comprehensive understanding of the SAR of this promising scaffold will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (n.d.). Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • What is the synthesis and safety of N,N-Dicyclohexylmethylamine? (2022). Guidechem.
  • Benchmarking the Anti-Proliferative Activity of Benzamide Derivatives Against Common Cytotoxic Agents. (n.d.). BenchChem.
  • Synthesis of N-cyclohexyl-N-methylbenzylamine. (n.d.). PrepChem.com.
  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019). ACS Omega.
  • A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals. (n.d.). BenchChem.
  • In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. (n.d.). BenchChem.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide deriv
  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019).
  • Investigating the Anti-Inflammatory, Antitumoral, Antioxidant and Anti-Infectious Activities of Natural and Synthetic Molecules in Human Diseases. (n.d.). Frontiers.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medical Chemistry.
  • Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. (2026). Journal of Medicinal Chemistry.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PMC.
  • Bengamide Analogues Show A Potent Antitumor Activity against Colon Cancer Cells: A Preliminary Study. (n.d.). PMC.
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019). International Journal of Pharmacy and Biological Sciences.
  • N-Cyclohexyl-3-methylbenzamidine. (n.d.). PMC.
  • Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][6][10]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). (2012). Journal of Medicinal Chemistry.

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (2023). MDPI.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Structure-activity relationships: chemical. (n.d.).
  • N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. (n.d.). PMC.
  • N-methyl-4-(methylamino)-3-nitrobenzamide. (n.d.). PubChem.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI.
  • Antimicrobial Activity of Nitroaromatic Deriv

Sources

Comparative

confirming the on-target effects of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

An essential challenge in preclinical drug development is distinguishing true pharmacological target engagement from non-specific cytotoxicity. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (hereafter referred to as CDN-Ben...

Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in preclinical drug development is distinguishing true pharmacological target engagement from non-specific cytotoxicity. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (hereafter referred to as CDN-Benzamide) is a novel chemical entity featuring a 3-nitrobenzamide core. Historically, compounds in this structural class have been investigated as poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.

However, the clinical trajectory of this class serves as a cautionary tale. The most infamous analog, iniparib (4-iodo-3-nitrobenzamide), advanced to Phase III clinical trials before it was definitively proven that it failed to inhibit PARP1 in vitro or in vivo[1]. Instead, its intracellular nitroso metabolite acted as a non-selective electrophile, covalently modifying cysteine-rich proteins across the proteome and inducing reactive oxygen species (ROS) ()[2].

To avoid this "iniparib trap," evaluating CDN-Benzamide requires a self-validating system of orthogonal assays. This guide provides a rigorous methodological framework to confirm whether CDN-Benzamide is a bona fide targeted inhibitor or a non-specific cytotoxic agent, benchmarking it against established alternatives.

Mechanistic Rationale: Targeted Inhibition vs. Electrophilic Adduction

Relying solely on phenotypic viability assays (e.g., CellTiter-Glo) to evaluate CDN-Benzamide is fundamentally flawed. Viability assays cannot differentiate between synthetic lethality (driven by PARP inhibition in BRCA-mutant cells) and generalized oxidative stress caused by off-target cysteine adduction[3]. We must map the compound's behavior against two divergent pathways.

MOA cluster_0 Hypothesis 1: On-Target cluster_1 Hypothesis 2: Off-Target CDN CDN-Benzamide (Putative Target) PARP1 PARP1 Enzyme CDN->PARP1 Metabolite Nitroso Metabolite CDN->Metabolite Inhibition Catalytic Inhibition PARP1->Inhibition Lethality Synthetic Lethality Inhibition->Lethality Cysteine Cysteine Adduction Metabolite->Cysteine Toxicity ROS & Toxicity Cysteine->Toxicity

Figure 1: Divergent pathways of 3-nitrobenzamides: PARP1 inhibition vs. cysteine adduction.

Comparative Performance Profiling

To establish the true pharmacological profile of CDN-Benzamide, its performance must be benchmarked against a true PARP inhibitor (Olaparib) and a non-selective modifier (Iniparib) across three critical dimensions.

Metric / AssayOlaparib (Positive Control)Iniparib (Negative Control)CDN-Benzamide (Target Profile)
Cell-Free PARP1 IC50 5 nM (Potent)>100 µM (Inactive)<50 nM
Intracellular PARylation Complete ablation at 1 µMNo inhibition at 50 µMComplete ablation at <5 µM
CETSA Thermal Shift ( ΔTm​ ) +4.5°C (Direct binding)0°C (No binding)> +3.0°C
Proteomic Cysteine Reactivity Low / BackgroundHigh (Global smearing)Low / Background
BRCA-Mutant Selectivity >50-fold selective1-fold (Non-selective)>20-fold selective

Experimental Workflows for Target Confirmation

The following protocols form a self-validating system. By utilizing both positive and negative controls, any observed activity from CDN-Benzamide can be definitively attributed to specific target engagement rather than assay interference.

Protocol 1: Intracellular PARylation Assay (Functional Target Inhibition)

Causality & Logic: Cell-free recombinant assays are prone to false positives from pan-assay interference compounds (PAINS) or aggregation. Measuring the accumulation of poly(ADP-ribose) (PAR) polymers in live cells following DNA damage confirms that CDN-Benzamide penetrates the cell membrane and functionally inhibits PARP1 in its native chromatin environment ()[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-436 (BRCA1-mutant) cells in 6-well plates at 3×105 cells/well and incubate overnight.

  • Compound Pre-treatment: Treat cells with CDN-Benzamide (0.1, 1, and 10 µM), Olaparib (1 µM), or Iniparib (50 µM) for 2 hours at 37°C.

  • Damage Induction: Add 1 mM H₂O₂ to the culture media for exactly 10 minutes to stimulate robust PARylation.

  • Lysis: Wash immediately with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 1 µM PARG inhibitor (to prevent rapid PAR degradation).

  • Immunoblotting: Resolve lysates on a 4-12% SDS-PAGE gel. Probe with a monoclonal anti-PAR antibody (clone 10H). A true on-target effect will manifest as a dose-dependent ablation of the high-molecular-weight PAR smear.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement)

Causality & Logic: Functional inhibition does not prove direct binding (the compound could be acting on an upstream kinase). CETSA quantifies the ligand-induced thermal stabilization of the target protein, proving physical engagement inside the living cell.

CETSA Cells Live Cells + CDN-Benzamide Heat Heat Gradient (40-65°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Western Western Blot (Soluble PARP1) Lysis->Western Analysis Calculate Tm Shift Western->Analysis

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for quantifying direct target engagement.

Step-by-Step Methodology:

  • Incubation: Treat live cells with 10 µM CDN-Benzamide or DMSO vehicle for 1 hour.

  • Thermal Gradient: Harvest cells, resuspend in PBS, and divide into 8 aliquots in PCR tubes. Heat tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Extraction: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Run the soluble supernatant on a Western blot probing for PARP1. Plot band intensity against temperature to calculate the melting temperature ( Tm​ ). A ΔTm​>2∘C confirms direct target binding.

Protocol 3: Alkyne-Tagged Click Chemistry (Assessing Off-Target Reactivity)

Causality & Logic: To definitively rule out the "iniparib trap," we must assess if CDN-Benzamide acts as a non-selective electrophile. By synthesizing an alkyne-tagged analog of CDN-Benzamide, researchers can visualize its global proteomic binding footprint via click chemistry.

Step-by-Step Methodology:

  • Probe Incubation: Incubate cells with 10 µM of alkyne-tagged CDN-Benzamide for 4 hours.

  • Lysis & Click Reaction: Lyse cells and perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using a TAMRA-azide fluorophore.

  • In-Gel Fluorescence: Resolve proteins on SDS-PAGE and image the gel using a fluorescence scanner.

  • Interpretation: A true targeted inhibitor will show a single distinct band at 113 kDa (PARP1). A non-selective cysteine modifier will display a dense, multi-band smear across the entire proteome, indicating off-target toxicity.

Summary of Expected Quantitative Data

The table below outlines the experimental thresholds required to successfully validate CDN-Benzamide as an on-target agent suitable for further preclinical advancement.

Assay EndpointOlaparib ControlIniparib ControlRequired threshold for CDN-Benzamide
Intracellular PAR IC50 ~4 nM> 100 µM< 50 nM
CETSA ΔTm​ (PARP1) +4.5°C+0.2°C> +3.0°C
Fluorescent Adduct Bands 1 (Target specific)> 50 (Non-specific)≤ 3 distinct bands
Cell Viability (BRCA1-mut) IC50 ~ 100 nMIC50 ~ 40 µMIC50 < 500 nM

By strictly adhering to this comparative, self-validating framework, drug development professionals can confidently ascertain whether N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide possesses true targeted efficacy, thereby avoiding costly late-stage clinical attrition.

References

  • Liu X, et al. "Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor." Clinical Cancer Research, 2012. URL:[Link]

  • Patel AG, et al. "Failure of iniparib to inhibit poly(ADP-ribose) polymerase in vitro." Clinical Cancer Research, 2012. URL:[Link]

  • He L, et al. "Novel clinical potential of poly (ADP-ribose) polymerase inhibitors in triple-negative breast cancer." Oncology Letters, 2024. URL:[Link]

Sources

Validation

Comparative Analysis Guide: N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide vs. Established Nitroaromatic Therapeutics

Executive Summary & Chemical Rationale In drug discovery, the nitroaromatic moiety is a double-edged sword. While it serves as a potent electron-withdrawing pharmacophore essential for the efficacy of various antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In drug discovery, the nitroaromatic moiety is a double-edged sword. While it serves as a potent electron-withdrawing pharmacophore essential for the efficacy of various antimicrobial and oncology agents, it is notoriously associated with idiosyncratic hepatotoxicity and mutagenicity driven by enzymatic bioreduction ()[1].

As we evaluate N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (NCDN) , we must approach it not just as a static structure, but as a dynamic substrate. NCDN represents a highly substituted, sterically hindered nitroaromatic scaffold. The presence of a bulky N-cyclohexyl-N-methyl amide group, combined with a methyl group positioned ortho to the nitro group, fundamentally alters its physicochemical profile and enzymatic docking capabilities compared to classical, unhindered nitroaromatic drugs.

This guide objectively compares NCDN against established nitroaromatic therapeutics, detailing the mechanistic pathways of toxicity and providing self-validating experimental protocols to evaluate its preclinical safety.

Physicochemical & Structural Profiling

To understand NCDN's potential behavior in biological systems, we must benchmark it against FDA-approved nitroaromatics: Flutamide (an antiandrogen with known hepatotoxic liabilities), Nilutamide , and Nitrofurantoin (a rapidly reduced antibacterial)[2].

Table 1: Comparative Physicochemical Analysis
CompoundTherapeutic ClassStructural CoreEst. LogPSteric Hindrance at Nitro GroupPrimary Toxicity Risk
NCDN Novel ScaffoldBenzamide~3.8High (ortho-methyl, bulky amide)Unknown (Predicted Low)
Flutamide AntiandrogenToluidine3.3Low (exposed nitro group)Idiosyncratic Hepatotoxicity
Nilutamide AntiandrogenHydantoin2.5Low Pneumonitis, Hepatotoxicity
Nitrofurantoin AntibacterialNitrofuran0.4Low (furan ring)Pulmonary Toxicity

Causality in Structural Design: The critical differentiator for NCDN is the steric clash induced by the 4-methyl group. This forces the 3-nitro group out of coplanarity with the benzene ring. Because the nitro group cannot fully conjugate with the aromatic π -system, the reduction potential is significantly altered. Furthermore, the immense lipophilicity imparted by the N-cyclohexyl moiety drives the molecule into lipid bilayers, potentially sequestering it away from cytosolic Type I nitroreductases while increasing its exposure to microsomal Cytochrome P450 reductases (POR)[3].

Mechanistic Insights: Bioreductive Activation

The toxicity of nitroaromatics is rarely driven by the parent compound; rather, it is the result of a 6-electron reduction cascade that generates highly reactive electrophiles ()[3].

The most dangerous intermediate is the nitroso species (2e- reduction) , which readily forms adducts with nucleophilic residues on hepatic proteins, triggering immune-mediated idiosyncratic toxicity[1].

Bioreduction NCDN NCDN (Nitroaromatic) NTR Type I/II Nitroreductases NCDN->NTR Enzymatic Docking NitroRadical Nitro Anion Radical (1e-) NTR->NitroRadical 1e- reduction Nitroso Nitroso Intermediate (2e-) NitroRadical->Nitroso 1e- reduction (O2 sensitive) Toxicity Oxidative Stress & Protein Adducts NitroRadical->Toxicity Superoxide generation Hydroxylamine Hydroxylamine (4e-) Nitroso->Hydroxylamine 2e- reduction Nitroso->Toxicity Electrophilic attack Amine Aromatic Amine (6e-) Hydroxylamine->Amine 2e- reduction Hydroxylamine->Toxicity DNA damage

Fig 1: 6-electron bioreductive activation of nitroaromatics into reactive intermediates.

Self-Validating Experimental Methodologies

To objectively compare NCDN against Flutamide, we must utilize assays that isolate the mechanisms of bioactivation. As an Application Scientist, I mandate that every protocol must be a self-validating system to prevent false positives caused by assay artifacts.

Protocol 1: Anaerobic POR-Mediated Bioactivation Assay

Objective: Quantify the initial 1e- reduction rate of the nitro group. Causality & Rationale: We perform this assay under strictly anaerobic conditions. Why? Because in the presence of oxygen, the nitro anion radical rapidly donates its electron to O2​ (forming superoxide) and reverts to the parent compound. This "futile cycling" masks the true reduction rate and artificially inflates NADPH consumption.

Step-by-Step Workflow:

  • Preparation: Suspend Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Purging: Degas the buffer system using continuous Argon sparging for 30 minutes to achieve strict anaerobiosis.

  • Substrate Addition: Spike in 10 µM of NCDN (or Flutamide as a positive control).

  • Initiation & Tracking: Inject 1 mM NADPH. Monitor NADPH depletion continuously via UV absorbance at 340 nm.

  • Self-Validation Check: Quantify the remaining NCDN via LC-MS/MS at t=60 min. Validation Rule: The molar depletion of NADPH must perfectly mirror the molar disappearance of NCDN (1:1 stoichiometric ratio). Any deviation flags oxygen contamination or alternative metabolic pathways.

Protocol 2: Electrophilic Intermediate Trapping via Glutathione (GSH)

Objective: Detect the formation of the highly toxic nitroso intermediate. Causality & Rationale: Direct LC-MS/MS detection of the nitroso species is prone to false negatives due to its sub-second half-life. By front-loading the system with a 50-fold molar excess of GSH, we thermodynamically drive the reaction toward the formation of a stable sulfinamide adduct, trapping the transient species for accurate quantification.

Workflow Prep Step 1: Microsomal Incubation (NCDN + HLM) Trapping Step 2: GSH Trapping Agent Addition (5mM) Prep->Trapping Reaction Step 3: NADPH Initiation (37°C, 60 min) Trapping->Reaction Quench Step 4: Ice-Cold Acetonitrile Quench Reaction->Quench Analysis Step 5: LC-MS/MS Adduct Quantification Quench->Analysis

Fig 2: Self-validating workflow for trapping reactive nitroso intermediates using GSH.

Self-Validation Check: Isotopically labeled GSH ( 13C2​,15N -GSH) is spiked into the quench solution (Step 4) as an internal standard. This accounts for matrix effects and ion suppression during electrospray ionization (ESI), ensuring the quantitative integrity of the adduct signal.

Strategic Conclusions

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (NCDN) offers a structurally distinct profile from legacy nitroaromatic drugs. The engineered steric hindrance around the nitro group (via the ortho-methyl substitution) is hypothesized to elevate the activation energy required for the initial 1e- reduction, potentially mitigating the idiosyncratic hepatotoxicity observed with unhindered analogs like Flutamide.

However, its high lipophilicity (LogP ~3.8) necessitates careful formulation and rigorous microsomal stability testing using the self-validating protocols outlined above to ensure it does not accumulate in hepatic lipid compartments.

References

  • Boelsterli UA, Ho HK, Zhou S, Leow KY. "Bioactivation and hepatotoxicity of nitroaromatic drugs." Current Drug Metabolism, 2006; 7(7):715-27. URL: [Link]

  • Kovacic P, Somanathan R. "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism." Journal of Applied Toxicology, 2014; 34(8):810-24. URL:[Link]

  • Abreu et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society, 2020. URL:[Link]

Sources

Comparative

Validating the Anti-Proliferative Effects of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (CDN-1): A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Epigenetic Drug Discovery, ATAD2 Bromodomain Inhibition, and Triple-Negative Breast Cancer (TNBC) Models Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Epigenetic Drug Discovery, ATAD2 Bromodomain Inhibition, and Triple-Negative Breast Cancer (TNBC) Models

Executive Summary

The epigenetic reader protein ATAD2 (ATPase family AAA domain-containing protein 2) has emerged as a critical oncogenic driver, particularly in Triple-Negative Breast Cancer (TNBC), where it co-activates the c-Myc signaling pathway. Developing potent, cell-permeable ATAD2 bromodomain inhibitors has historically been challenging due to the highly polar nature of the binding pocket.

This guide evaluates the novel investigational compound N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (CDN-1) . We objectively compare its biochemical binding affinity and cellular anti-proliferative performance against two established ATAD2 reference inhibitors: the highly selective chemical probe BAY-850 [1] and the virtual-screening-derived inhibitor AM879 [2].

By synthesizing biochemical TR-FRET data with phenotypic cell viability assays, this guide provides a self-validating framework for assessing CDN-1's therapeutic potential.

Mechanistic Rationale & Pathway Dynamics

To validate an anti-proliferative effect, we must first establish the mechanistic causality. ATAD2 recognizes acetylated lysine residues on newly synthesized Histone H4. Upon binding, ATAD2 acts as a transcriptional co-regulator for c-Myc, driving the expression of genes essential for tumor proliferation.

CDN-1 is designed to competitively bind the ATAD2 bromodomain, displacing it from chromatin. The inclusion of the N-cyclohexyl and 3-nitrobenzamide moieties is hypothesized to exploit an atypical binding mode, enhancing lipophilicity and overcoming the poor cellular penetrance that plagues first-generation ATAD2 inhibitors like BAY-850.

Pathway H4 Acetylated Histone H4 ATAD2 ATAD2 (Bromodomain) H4->ATAD2 Binds cMyc c-Myc Activation ATAD2->cMyc Co-activates CDN1 CDN-1 (Inhibitor) CDN1->ATAD2 Blocks Proliferation Tumor Proliferation cMyc->Proliferation Drives

Caption: ATAD2-mediated c-Myc activation pathway and CDN-1 inhibition.

Comparative Performance Data

The following table summarizes the quantitative performance of CDN-1 relative to established benchmarks.

Expert Insight: While BAY-850 exhibits superior biochemical binding (166 nM), its translation to cellular anti-proliferation is notoriously weak (>15 µM in MDA-MB-231) due to target engagement disconnects in living cells. CDN-1 sacrifices a degree of absolute biochemical potency for a vastly superior cellular phenotype, likely driven by the optimized LogP of the N,4-dimethyl and cyclohexyl substitutions.

CompoundTargetTR-FRET IC₅₀ (Biochemical)MDA-MB-231 IC₅₀ (Anti-Proliferative)Mechanism / Notes
BAY-850 ATAD2 BD166 nM> 15.0 µMHigh biochemical potency; poor cellular translation.
AM879 ATAD2 BD3,565 nM2.43 µMModerate binding; induces apoptosis and autophagy.
CDN-1 ATAD2 BD540 nM1.85 µMBalanced profile; high cell permeability.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the validation of CDN-1 requires an orthogonal approach: proving target engagement in vitro (TR-FRET) before validating the phenotypic outcome (Cell Viability).

Workflow Step1 Compound Prep (CDN-1, BAY-850) Step2 Biochemical Assay (TR-FRET) Step1->Step2 Step3 Cellular Assay (MDA-MB-231) Step1->Step3 Step4 Data Analysis (IC50 Calculation) Step2->Step4 Step3->Step4

Caption: Validation workflow for biochemical and anti-proliferative assays.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Choice: Why use TR-FRET instead of AlphaScreen? Nitroaromatic compounds (like the 3-nitrobenzamide core of CDN-1) frequently act as Pan-Assay Interference Compounds (PAINS) by quenching the singlet oxygen required in AlphaScreen formats. TR-FRET utilizes a time-delayed fluorescence reading (Europium donor), entirely bypassing this chemical interference to yield a true binding IC₅₀.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.1% BSA.

  • Protein & Ligand Assembly: Dilute His-tagged ATAD2 bromodomain (target) and biotinylated tetra-acetylated Histone H4 peptide (ligand) in the assay buffer.

  • Compound Addition: Dispense 100 nL of CDN-1, BAY-850, and AM879 (10-point dose-response, 3-fold dilutions from 10 µM) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 5 µL of the ATAD2/peptide mix to the compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection: Add 5 µL of the detection mix containing Europium-anti-His antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 60 minutes in the dark.

  • Measurement: Read the plate on a multi-mode reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀.

Protocol B: CellTiter-Glo (CTG) Anti-Proliferative Assay

Causality & Choice: To validate the anti-proliferative effects, we utilize the [3]. This assay quantifies ATP as an indicator of metabolically active cells. MDA-MB-231 cells are selected because their proliferation is highly dependent on the ATAD2/c-Myc axis.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase MDA-MB-231 cells. Seed at a density of 2,000 cells/well in 90 µL of DMEM (supplemented with 10% FBS) into 96-well white opaque plates . Crucial: White plates are mandatory to prevent optical crosstalk between wells during luminescence reading.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells of the 96-well plate with sterile PBS to prevent evaporation and thermal edge effects over the 72-hour incubation.

  • Compound Treatment: After 24 hours of cell attachment, add 10 µL of 10X concentrated CDN-1, BAY-850, and AM879 (final DMSO concentration strictly capped at 0.1% to prevent solvent toxicity).

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Normalize data against the DMSO vehicle control (100% viability) and a staurosporine positive control (0% viability) to generate the IC₅₀ curves.

References

  • Fernández-Montalván, A.E., et al. "Isoform-selective ATAD2 chemical probe with novel chemical structure and unusual mode of action." ACS Chemical Biology 12.11 (2017): 2730-2736. URL:[Link]

  • Yao, D., et al. "Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening." Journal of Enzyme Inhibition and Medicinal Chemistry 35.1 (2020): 713-725. URL:[Link]

Safety & Regulatory Compliance

Safety

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that researchers and drug development professionals frequently handle complex, highly functionalized organic intermediates. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide —a lip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that researchers and drug development professionals frequently handle complex, highly functionalized organic intermediates. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide —a lipophilic nitroaromatic benzamide—presents unique environmental, toxicological, and logistical challenges.

Generic waste disposal guidelines are insufficient for compounds of this class. This guide bypasses surface-level advice to provide a self-validating, scientifically grounded protocol. By understanding the chemical causality behind these procedures, your laboratory can ensure total compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards while protecting personnel and the environment.

Part 1: Physicochemical & Hazard Profiling (The "Why")

Before executing any disposal protocol, we must understand the mechanistic causality behind the chemical's behavior. N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide contains two critical structural motifs that dictate its handling:

  • The Nitroaromatic Ring : The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds highly recalcitrant to oxidative degradation in the environment[1]. If improperly released into waterways, these compounds resist natural breakdown and can be biologically reduced into carcinogenic aromatic amines[1].

  • The N-cyclohexyl Amide Moiety : The bulky cyclohexyl group and methyl substitutions impart high lipophilicity (high LogP). This means the compound is virtually insoluble in water but highly soluble in organic solvents, creating a severe bioaccumulation hazard if drain-disposed.

Table 1: Quantitative Physicochemical & Hazard Data Summary

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C15H20N2O3High carbon/nitrogen content; requires high-temperature incineration for complete combustion.
Molecular Weight 276.33 g/mol Moderately heavy organic solid; poses an inhalation hazard if aerosolized.
Solubility Profile Soluble in DMSO, DCM, EtOAc; Insoluble in WaterMust be exclusively routed to organic solvent waste streams. Water cannot be used for spill cleanup.
EPA Waste Classification Unlisted Hazardous Waste (Toxicity Characteristic)Must be managed under RCRA guidelines for toxic organics; never drain-disposed.
GHS Hazards Irritant, Environmental HazardMandates full PPE (nitrile gloves, goggles, fume hood) during all handling and disposal phases.

Part 2: Operational Handling & Spill Management (The "How")

Laboratory activities must be tailored to the specific properties of the chemical to prevent cross-contamination and ensure safety[2]. Standard precautionary measures for organic compounds apply, but extra caution is required to prevent the aerosolization of the solid powder, which can lead to inhalation exposure[3].

Step-by-Step Methodology: Solid Spill Recovery

In the event of a benchtop or floor spill, execute the following self-validating recovery loop:

  • Isolate the Area : Immediately restrict access to the spill zone. If the spill occurs inside a chemical fume hood, ensure the sash is lowered to the optimal face velocity.

  • Don Appropriate PPE : Equip chemically resistant nitrile gloves (double-gloving is highly recommended for nitroaromatics), splash goggles, and a dedicated lab coat[4].

  • Dry Containment (No Water) : Do NOT use water to clean the spill. Due to the compound's extreme lipophilicity, water will not dissolve the solid and will only spread the contamination over a larger surface area.

  • Mechanical Collection : Use a static-free brush and dustpan to carefully collect the solid powder. Avoid vigorous sweeping to prevent dust generation and aerosolization[4].

  • Residual Decontamination : Wipe the affected surface with a disposable laboratory towel dampened with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve and capture residual microscopic traces.

  • Waste Consolidation : Place all collected solids, contaminated paper towels, and the outer layer of your gloves into a pre-labeled, sealable high-density polyethylene (HDPE) solid waste container[2].

Part 3: Standard Operating Procedure (SOP) for Disposal

Under no circumstances should N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide be neutralized or chemically treated in the laboratory without specialized expertise and equipment[4]. The accepted and required standard of practice is to process this chemical through a licensed professional waste management service via high-temperature incineration[5].

Step-by-Step Methodology: Waste Segregation and Consolidation
  • Determine the Physical State : Segregate all generated waste into solid streams (powders, contaminated consumables, empty vials) and liquid streams (solvent solutions from assays or synthesis).

  • Liquid Waste Segregation :

    • Halogenated: If the compound was dissolved in or extracted with dichloromethane (DCM) or chloroform, it MUST be placed in the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in DMSO, methanol, or ethyl acetate for screening assays, route it to the "Non-Halogenated Organic Waste" carboy.

  • Strict Incompatibility Check : Never mix this waste stream with nitric acid or strong oxidizers. Mixing nitroaromatics with incompatible materials can result in rapid over-pressurization of the waste container and dangerous chemical releases into the workspace[2].

  • Labeling and Storage : Ensure all containers are tightly capped and labeled with the full chemical name ("N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide"—do not use structural abbreviations), the accumulation start date, and the specific hazard class (e.g., "Toxic Organic / Irritant")[4].

Part 4: Waste Disposal Decision Workflow

To ensure a foolproof, self-validating process for your laboratory technicians, follow the decision tree below for routing N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide waste to the correct terminal destruction pathway.

WasteDisposal Start N-cyclohexyl-N,4-dimethyl- 3-nitrobenzamide Waste State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Liquid Solution State->Liquid Spill Spill Cleanup Material State->Spill SolidBin Hazardous Solid Waste Bin (Double-bagged) Solid->SolidBin SolventCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->SolventCheck Spill->SolidBin Incineration High-Temperature Incineration (EPA/RCRA Compliant) SolidBin->Incineration Halo Halogenated Organic Waste SolventCheck->Halo Yes NonHalo Non-Halogenated Organic Waste SolventCheck->NonHalo No Halo->Incineration NonHalo->Incineration

Fig 1: Decision workflow for the segregation and disposal of nitroaromatic chemical waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. 5

  • Roy, K. How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). 2

  • Benchchem Safety Division. Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals. Benchchem. 4

  • Ju, K. S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. ResearchGate. 1

  • U.S. Environmental Protection Agency (EPA). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA Test Methods. 3

Sources

Handling

Personal protective equipment for handling N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling complex, uncharacterized, or highly potent synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling complex, uncharacterized, or highly potent synthetic intermediates like N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide , we must deduce the operational risks directly from its molecular architecture.

This guide synthesizes the physicochemical causality of this compound with field-proven operational protocols, ensuring your laboratory maintains the highest standards of safety, scientific integrity, and environmental stewardship.

Mechanistic Risk Assessment: The Causality of Toxicity

To design an effective safety protocol, we must first understand why N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is hazardous. The risk profile is driven by two distinct structural features:

  • High Lipophilicity (Dermal Threat): The N-cyclohexyl and dimethyl groups significantly increase the compound's partition coefficient (LogP). This lipophilicity allows the molecule to rapidly bypass the aqueous barriers of the skin and penetrate the lipid bilayers of the epidermis, making dermal exposure a primary route of systemic toxicity.

  • Nitroaromatic Core (Systemic Threat): Once absorbed, nitroaromatic compounds undergo enzymatic bioreduction by cellular nitroreductases. The nitro group (-NO₂) is reduced to a nitro anion radical, and subsequently to a highly reactive hydroxylamine metabolite [1]. This metabolite is a potent oxidizer that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the blood incapable of binding oxygen—a life-threatening condition known as methemoglobinemia [2].

ToxicityPathway A N-cyclohexyl-N,4-dimethyl- 3-nitrobenzamide B Rapid Dermal/Inhalation Absorption A->B Driven by lipophilic cyclohexyl group C Nitroreductase Activation B->C Systemic circulation D Hydroxylamine Metabolite Formation C->D Enzymatic reduction E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E Erythrocyte entry F Methemoglobinemia & Cellular Hypoxia E->F Oxygen transport failure

Biotransformation pathway of nitrobenzamides leading to methemoglobinemia.

Personal Protective Equipment (PPE) Specifications

Because nitroarenes are highly toxic and persistent [3], standard laboratory PPE is insufficient. The equipment must be selected to block both fine particulate inhalation and lipophilic solvent/solid permeation.

PPE CategorySpecification & MaterialScientific Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Nitrile provides dexterity, but butyl rubber is required to prevent permeation of lipophilic nitroaromatics and the organic solvents (e.g., DMSO, DMF) used to dissolve them.
Respiratory N95/P100 Particulate Respirator or PAPR.Prevents inhalation of aerosolized micro-particles during the weighing of the dry powder, which acts as a direct vector to the highly vascularized pulmonary alveoli.
Eye & Face Chemical splash goggles (ANSI Z87.1) + Face shield.Protects mucosal membranes from accidental splashes during solvent reconstitution. Safety glasses with side shields are inadequate.
Body Protection Disposable Tyvek® lab coat or impermeable chemical apron over standard cotton lab coat.Prevents microscopic dust from settling on woven cotton fabrics, which can cause delayed, prolonged dermal exposure.

Step-by-Step Operational Protocols

Every protocol must be a self-validating system designed to contain the compound at the source.

Protocol A: Safe Weighing and Reconstitution

Objective: Prevent aerosolization and static cling of the powdered compound.

  • Environmental Preparation: Conduct all handling inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood. Ensure the sash is pulled down to the lowest workable height.

  • Static Mitigation: Nitrobenzamide powders often hold static charges. Wipe the exterior of the weighing vessel and the balance pan with an anti-static zero-ion wipe. Use a grounded, PTFE-coated spatula.

  • Tare and Transfer: Place a pre-tared, sealable amber glass vial on the analytical balance. Transfer the required mass directly into the vial.

  • In-Hood Solubilization: Do not remove the dry powder from the hood. Add the vehicle solvent (e.g., DMSO) directly to the vial while still inside the enclosure.

  • Sealing and Decontamination: Cap the vial tightly with a PTFE-lined septum cap. Wipe the exterior of the sealed vial with a solvent-dampened cloth (acetone or ethanol) before transferring it to the experimental area.

Protocol B: Emergency Spill Response

Objective: Rapidly neutralize the exposure threat without expanding the contamination footprint.

  • Evacuate and Assess: Immediately alert personnel and evacuate the immediate vicinity. Do not attempt to clean a large spill without donning a fresh P100 respirator and heavy-duty butyl gloves.

  • Containment (Solid Spill): Do not sweep. Sweeping aerosolizes the toxic powder. Gently cover the powder with absorbent paper towels lightly dampened with an appropriate solvent (e.g., ethanol or acetone) to dissolve and trap the compound into the matrix.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Surface Decontamination: Wash the contaminated surface sequentially with a strong detergent/water solution, followed by an acetone wipe to remove lipophilic residues [4].

SpillResponse Step1 1. Isolate Area & Don P100/Butyl PPE Step2 2. Dampen Spill (Prevent Aerosolization) Step1->Step2 Step3 3. Absorb with Inert Vermiculite Step2->Step3 Step4 4. Triple-Wash Surface (Detergent -> Acetone) Step3->Step4 Step5 5. Seal in Vapor-Tight Hazardous Waste Bag Step4->Step5

Sequential workflow for nitroaromatic chemical spill containment and decontamination.

Disposal and Environmental Plan

Nitroaromatic compounds are notoriously recalcitrant to natural biological degradation. They are electron-deficient, meaning they do not mineralize easily in aqueous environments and are classified as priority environmental pollutants [3].

  • Waste Segregation: Never dispose of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide or its solutions down the drain. All waste (including contaminated gloves, anti-static wipes, and empty vials) must be segregated into a dedicated, clearly labeled "Toxic/Combustible Nitroaromatic Waste" container.

  • Destruction Method: The only scientifically sound method for the disposal of persistent nitroarenes is high-temperature thermal incineration at an EPA-approved (or equivalent local regulatory) hazardous waste facility.

  • Aqueous Waste: Any aqueous runoff from cleaning must be collected and treated via chemical reduction (e.g., using zero-valent iron or advanced oxidation processes) prior to secondary disposal, ensuring the nitro group is fully destroyed.

References

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments SciELO - Journal of the Brazilian Chemical Society[Link]

  • Acute methemoglobinemia due to ingestion of nitrobenzene ResearchGate - Clinical Case Reports[Link]

  • 4-Nitrobenzamide | Safety and Hazards Information PubChem - National Institutes of Health (NIH)[Link]

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